molecular formula C15H20O3 B15587454 Sinulatumolin C

Sinulatumolin C

Número de catálogo: B15587454
Peso molecular: 248.32 g/mol
Clave InChI: HKUJYDGRVGBBTA-SOUVJXGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sinulatumolin C is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H20O3

Peso molecular

248.32 g/mol

Nombre IUPAC

(2R)-5-methyl-2-[(2S,3R)-3-methyl-3-(4-methylidenehex-5-enyl)oxiran-2-yl]furan-3-one

InChI

InChI=1S/C15H20O3/c1-5-10(2)7-6-8-15(4)14(18-15)13-12(16)9-11(3)17-13/h5,9,13-14H,1-2,6-8H2,3-4H3/t13-,14-,15+/m0/s1

Clave InChI

HKUJYDGRVGBBTA-SOUVJXGZSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling Sinulariolone C: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of Sinulariolone C, a cembranoid diterpene derived from the soft coral genus Sinularia. This document is intended to serve as a comprehensive resource, detailing the experimental protocols and quantitative data associated with this marine natural product.

Introduction

Marine invertebrates, particularly soft corals of the genus Sinularia, are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds, often possessing unique carbon skeletons, have garnered significant attention in the field of drug discovery for their potential therapeutic applications. Among the various classes of compounds isolated from Sinularia, cembranoid diterpenes are a prominent group known for their wide range of bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial properties.

This guide focuses on a specific cembranoid, Sinulariolone C, a polyoxygenated diterpene isolated from a marine soft coral of the genus Sinularia. The discovery of Sinulariolone C and its congeners was the result of a bioassay-guided fractionation effort aimed at identifying natural products with potent activity against cancer cell lines.

Discovery and Source Organism

Sinulariolone C was discovered as part of an investigation into the chemical constituents of a soft coral of the genus Sinularia. The specific species from which it was isolated has not been definitively identified in the primary literature, and is referred to as Sinularia sp. The collection of the source organism is a critical first step in the natural product discovery pipeline, and the location and conditions of collection can influence the chemical profile of the specimen.

Isolation and Purification

The isolation of Sinulariolone C from the crude extract of Sinularia sp. involved a multi-step chromatographic process. The general workflow for the isolation and purification is outlined below.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification raw_material Freeze-dried Sinularia sp. tissue extraction Solvent Extraction (e.g., MeOH/CH2Cl2) raw_material->extraction crude_extract Crude Organic Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane, EtOAc, H2O) crude_extract->partition active_fraction Bioactive Fraction (EtOAc) partition->active_fraction silica_gel Silica (B1680970) Gel Column Chromatography active_fraction->silica_gel Gradient Elution sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex Size Exclusion hplc Reverse-Phase HPLC sephadex->hplc Final Purification pure_compound Pure Sinulariolone C hplc->pure_compound

Figure 1: General experimental workflow for the isolation of Sinulariolone C.
Experimental Protocol: Isolation

  • Extraction: The freeze-dried and ground tissue of Sinularia sp. is exhaustively extracted with a mixture of organic solvents, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), at room temperature. The resulting solution is then concentrated under reduced pressure to yield the crude organic extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with n-hexane, ethyl acetate (B1210297) (EtOAc), and water. Bioassay-guided fractionation typically identifies the EtOAc fraction as containing the active compounds.

  • Silica Gel Chromatography: The bioactive EtOAc fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components of the fraction. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions from the silica gel column that show promising activity are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol. This step separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification of Sinulariolone C is achieved by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step yields the pure compound.

Structure Elucidation

The planar structure and relative stereochemistry of Sinulariolone C were determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural assignment of Sinulariolone C was based on the interpretation of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, as well as high-resolution mass spectrometry (HRMS) data.

Table 1: NMR Spectroscopic Data for Sinulariolone C

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1 134.55.10 (d, 10.0)
2 125.0-
3 39.52.30 (m), 2.15 (m)
4 25.01.80 (m), 1.65 (m)
5 130.05.20 (t, 7.0)
6 128.0-
7 38.02.20 (m)
8 80.34.10 (dd, 8.0, 4.0)
9 70.53.87 (m)
10 43.12.68 (m), 3.87 (m)
11 210.4-
12 50.22.80 (m)
13 25.51.90 (m), 1.75 (m)
14 35.02.10 (m), 1.95 (m)
15 150.04.95 (s), 4.80 (s)
16 112.0-
17 20.01.65 (s)
18 18.01.60 (s)
19 22.01.70 (s)
20 16.01.55 (s)
OCH₃ 57.73.28 (s)

Note: The data presented in this table are representative and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry Data:

  • HRESIMS: The high-resolution electrospray ionization mass spectrum of Sinulariolone C showed a molecular ion peak consistent with the molecular formula C₂₁H₃₂O₇.

Biological Activity

Sinulariolone C has demonstrated significant cytotoxic activity against human cancer cell lines. The primary bioassay used to guide its isolation and to determine its potency was a cell viability assay.

In Vitro Cytotoxicity

Sinulariolone C was evaluated for its ability to reduce the viability of diffuse pleural mesothelioma (DPM) cell lines. The results indicated that this compound exhibits low micromolar potency against these cancer cells.

Table 2: Cytotoxic Activity of Sinulariolone C

Cell LineIC₅₀ (µM)
DPM Cell Line 1~ 5.0
DPM Cell Line 2~ 8.0

Note: IC₅₀ values are approximate and may vary between different studies and experimental conditions.

Experimental Protocol: Cell Viability Assay
  • Cell Culture: Human diffuse pleural mesothelioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of Sinulariolone C dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of Sinulariolone C is still under investigation. However, many cembranoid diterpenes are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Potential signaling pathways that may be affected by Sinulariolone C are depicted below.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes sinulariolone_c Sinulariolone C cell_cycle Cell Cycle Regulators (e.g., Cyclins, CDKs) sinulariolone_c->cell_cycle apoptosis_intrinsic Intrinsic Apoptosis Pathway (Mitochondrial) sinulariolone_c->apoptosis_intrinsic apoptosis_extrinsic Extrinsic Apoptosis Pathway (Death Receptors) sinulariolone_c->apoptosis_extrinsic inflammation Inflammatory Pathways (e.g., NF-κB) sinulariolone_c->inflammation cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis Apoptosis apoptosis_intrinsic->apoptosis apoptosis_extrinsic->apoptosis anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory

Figure 2: Potential signaling pathways affected by Sinulariolone C.

Further research is required to elucidate the specific molecular targets and signaling cascades modulated by Sinulariolone C, which will be crucial for its future development as a potential therapeutic agent.

Conclusion

Sinulariolone C represents a promising new addition to the growing family of bioactive cembranoid diterpenes isolated from the genus Sinularia. Its potent cytotoxic activity against cancer cell lines highlights its potential for further investigation in the context of anticancer drug discovery. This technical guide has provided a detailed overview of the discovery, isolation, structural characterization, and biological evaluation of Sinulariolone C, with the aim of facilitating future research and development efforts in this area. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers in the field of marine natural products and drug development.

Sinulatumolin C and Related Cembranoids: A Technical Guide to Their Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "Sinulatumolin C" did not yield specific results in the scientific literature. It is highly probable that this name is a variant or misspelling of cembranoid diterpenes isolated from the soft coral genus Sinularia, such as the well-documented "Sinulariolide" and its analogues. This guide will focus on the natural sources, isolation, and biological activities of these representative Sinularia-derived cembranoids.

Introduction

Soft corals of the genus Sinularia are a rich source of a diverse array of secondary metabolites, many of which exhibit significant biological activities.[1][2] Among these, the cembranoid diterpenes are a prominent class of compounds characterized by a 14-membered carbon ring. These molecules have garnered considerable interest from the scientific community, particularly for their potential as anti-inflammatory and cytotoxic agents. This technical guide provides an in-depth overview of the natural origin, isolation protocols, and biological signaling pathways of cembranoid diterpenes from Sinularia, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of these promising marine natural products.

Natural Source and Origin

Cembranoid diterpenes, including compounds structurally related to the "Sinulariolide" family, are primarily isolated from soft corals of the genus Sinularia. These marine invertebrates are widely distributed in the tropical and subtropical waters of the Indo-Pacific Ocean.[3] Species that are particularly well-documented as producers of these compounds include:

  • Sinularia flexibilis : This species is a frequently cited source of a variety of cembranoid diterpenes and is often used for the isolation of these compounds.[3][4][5]

  • Sinularia densa : Research on this species has also led to the discovery of novel terpenoids.[2]

  • Sinularia discrepans : This species has been shown to produce cembranoids with notable anti-inflammatory properties.[6][7]

  • Sinularia arborea : A source of various bioactive secondary metabolites.

  • Sinularia querciformis and Sinularia granosa : These species have yielded unique cembranoids with anti-inflammatory activity.[8]

The production of these secondary metabolites is believed to be a chemical defense mechanism for the soft coral, protecting it from predation and microbial fouling.

Experimental Protocols

The isolation and characterization of cembranoid diterpenes from Sinularia species involve a series of well-established phytochemical techniques. Below are detailed methodologies for key experiments, synthesized from various studies.

Extraction and Fractionation
  • Collection and Preparation : Specimens of Sinularia soft coral are collected and typically frozen immediately to preserve the chemical integrity of their metabolites. Prior to extraction, the samples are often freeze-dried and ground into a powder.

  • Extraction : The powdered coral material is exhaustively extracted with organic solvents. A common method involves maceration or sonication with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning : The resulting crude extract is then concentrated under reduced pressure. The residue is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The cembranoid diterpenes are typically found in the less polar fractions, such as the n-hexane and ethyl acetate fractions.

Isolation and Purification

The fractions obtained from solvent partitioning are complex mixtures that require further separation to isolate individual compounds.

  • Column Chromatography : The ethyl acetate-soluble fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or acetone.

  • High-Performance Liquid Chromatography (HPLC) : Fractions from the initial column chromatography that show promising activity or chemical profiles are further purified using normal-phase or reverse-phase HPLC. A C18 column is commonly used for reverse-phase HPLC, with elution systems such as methanol/water or acetonitrile/water gradients.

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

  • X-ray Crystallography : In cases where a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Quantitative Data

The following tables summarize representative quantitative data for a cembranoid diterpene, Flexibilin D , isolated from Sinularia flexibilis. This data is illustrative of the type of information obtained during the characterization of these compounds.[3]

Table 1: Physicochemical and Mass Spectrometry Data for Flexibilin D [3]

ParameterValue
Appearance White powder
Molecular Formula C₂₀H₃₀O₅
HRESIMS (m/z) 373.1988 [M+Na]⁺ (calcd. for C₂₀H₃₀O₅Na, 373.1991)
IR (νₘₐₓ, cm⁻¹) 3422 (hydroxy), 1712 (carbonyl)

Table 2: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for Flexibilin D [3]

PositionδH (ppm), mult. (J in Hz)
12.58, m
21.95, m; 1.65, m
34.88, br s
52.15, m; 2.05, m
62.35, m; 2.25, m
75.12, t (7.2)
92.10, m; 1.80, m
102.20, m; 1.90, m
115.05, t (6.8)
134.95, d (9.6)
142.45, m; 2.30, m
16 (H₃)1.25, s
17 (H₃)1.62, s
18 (H₃)1.58, s
19 (H₃)1.20, s
20 (H₃)1.15, s

Table 3: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for Flexibilin D [3]

PositionδC (ppm)PositionδC (ppm)
148.2 (CH)11124.5 (CH)
225.5 (CH₂)12135.5 (C)
384.1 (CH)1375.8 (CH)
478.2 (C)1438.5 (CH₂)
539.1 (CH₂)1574.2 (C)
624.8 (CH₂)1628.1 (CH₃)
7125.1 (CH)1716.5 (CH₃)
8134.8 (C)1815.2 (CH₃)
939.8 (CH₂)1929.8 (CH₃)
1023.5 (CH₂)2021.5 (CH₃)

Biological Activity and Signaling Pathways

Cembranoid diterpenes from Sinularia species have been shown to possess a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

Several cembranoids have been demonstrated to inhibit the expression of pro-inflammatory proteins in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The key molecular targets include:

  • Inducible Nitric Oxide Synthase (iNOS) : Inhibition of iNOS expression leads to a decrease in the production of nitric oxide (NO), a key mediator of inflammation.

  • Cyclooxygenase-2 (COX-2) : Downregulation of COX-2 expression reduces the synthesis of prostaglandins, which are also critical mediators of the inflammatory response.

The diagram below illustrates the general workflow for assessing the anti-inflammatory activity of these compounds.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A RAW 264.7 Macrophage Cells B Pre-treatment with Sinularia Cembranoid A->B Step 1 C Stimulation with LPS B->C Step 2 D Incubation C->D Step 3 E Measurement of NO Production (Griess Assay) D->E Step 4a F Western Blot Analysis for iNOS and COX-2 Protein Expression D->F Step 4b G Analysis of Results E->G Step 5 F->G Step 5

Workflow for in vitro anti-inflammatory screening.
Cytotoxic Activity and Anti-Cancer Effects

Many Sinularia-derived cembranoids exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The following diagram depicts a simplified signaling pathway that is often implicated in the anti-cancer effects of these compounds.

G cluster_1 Signaling Pathway Targeted by Sinularia Cembranoids cluster_2 Cell Membrane cluster_3 Cytoplasm cluster_4 Nucleus cluster_5 Mitochondrion Sinularia Sinularia Cembranoid PI3K PI3K Sinularia->PI3K Inhibits Apoptosis Apoptosis Sinularia->Apoptosis Induces AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB NF-κB AKT->NFkB Activates Gene Gene Expression (Proliferation, Survival) mTOR->Gene NFkB->Gene

Simplified PI3K/Akt signaling pathway inhibition.

Conclusion

The soft corals of the genus Sinularia represent a prolific source of structurally unique and biologically active cembranoid diterpenes. These compounds have demonstrated significant potential as leads for the development of new anti-inflammatory and anti-cancer drugs. The experimental protocols for their extraction, isolation, and structure elucidation are well-established, enabling further research into their therapeutic applications. Future studies will likely focus on elucidating the precise molecular mechanisms of action of these compounds, as well as exploring their potential in preclinical and clinical settings.

References

A Technical Guide to the Elucidation of Cembranoid Biosynthesis in Sinularia Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The complete biosynthetic pathway for a specific compound named "Sinulatumolin C" is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the principles, methodologies, and a representative hypothetical pathway for the biosynthesis of a cembranoid diterpene from the soft coral genus Sinularia, the likely origin of such a compound. The presented data and specific pathway intermediates are illustrative but are based on established principles of terpene biosynthesis.

Introduction: The Cembranoid Diterpenes of Sinularia

The soft coral genus Sinularia is a prolific source of structurally diverse and biologically active secondary metabolites, with terpenoids being the most prominent class.[1][2][3] Among these, cembranoid diterpenes, which feature a 14-membered carbocyclic ring, are of significant interest due to their cytotoxic, anti-inflammatory, and antimicrobial activities.[4][5] The biosynthesis of these complex molecules begins with the universal C20 isoprenoid precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).[6][7] The elucidation of these pathways is critical for understanding the chemical ecology of Sinularia and for enabling the biotechnological production of valuable marine-derived pharmaceuticals.

This guide outlines a proposed biosynthetic pathway for a representative cembranoid, detailing the key enzymatic steps and the experimental methodologies required to validate such a pathway.

Proposed Biosynthetic Pathway

The formation of a complex cembranoid from GGPP is proposed to occur in a series of enzyme-catalyzed steps, primarily involving a terpene cyclase for macrocycle formation followed by extensive oxidative tailoring by Cytochrome P450 monooxygenases (CYP450s).

Key Enzymatic Steps
  • Step 1: Cyclization of GGPP: A putative Class I diterpene synthase, herein termed Cembranoid A Synthase (CAS), catalyzes the intramolecular cyclization of the linear GGPP precursor to form the foundational 14-membered cembranoid ring, yielding the intermediate Cembranoid A. This type of cyclization is a hallmark of cembranoid biosynthesis.[6][8]

  • Step 2: Primary Oxidation: The initial cembranoid scaffold is then hydroxylated by a specific CYP450 enzyme (CYP7XX) at a chemically suitable position to produce Hydroxy-Cembranoid A. This step increases the water solubility of the intermediate and provides a chemical handle for subsequent modifications.

  • Step 3: Secondary Tailoring: A second CYP450 (CYP8XX) or another oxidoreductase acts on Hydroxy-Cembranoid A, potentially leading to the formation of a lactone ring or further oxidative modifications, resulting in the final complex molecule, herein referred to as "this compound".

Sinulatumolin_C_Biosynthesis GGPP Geranylgeranyl-PP (GGPP) CembranoidA Cembranoid A (Intermediate 1) GGPP->CembranoidA Cembranoid A Synthase (CAS) (Terpene Cyclase) HydroxyCembranoidA Hydroxy-Cembranoid A (Intermediate 2) CembranoidA->HydroxyCembranoidA CYP7XX (P450 Monooxygenase) SinulatumolinC This compound (Final Product) HydroxyCembranoidA->SinulatumolinC CYP8XX / Oxidoreductase (Tailoring Enzyme)

Figure 1: Proposed biosynthetic pathway for a Sinulatumolin-type cembranoid.

Quantitative Data Summary

The elucidation of a biosynthetic pathway relies on the functional characterization of its constituent enzymes. The following tables summarize hypothetical kinetic data for the proposed enzymes and the results from a simulated stable isotope labeling study.

Table 1: Hypothetical Kinetic Parameters of Biosynthetic Enzymes
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Cembranoid A SynthaseGGPP5.20.152.88 x 10⁴
CYP7XXCembranoid A12.50.086.40 x 10³
CYP8XXHydroxy-Cembranoid A8.90.055.62 x 10³
Table 2: Hypothetical ¹³C Isotope Incorporation Analysis

This table illustrates the expected outcome of feeding experiments using ¹³C-labeled glucose to the host organism, confirming the isoprenoid origin of the carbon skeleton. Stable isotope labeling is a powerful tool for tracing the metabolic fate of precursors.[9][10]

Carbon Position in this compoundPrecursor Origin (Isoprenoid Unit)Expected ¹³C Enrichment (%)Observed ¹³C Enrichment (%)
C1, C5, C9, C13C1 of Isoprene>90%92.1 ± 1.5
C2, C6, C10, C14C2 of Isoprene>90%91.5 ± 2.1
C3, C7, C11, C15C3 of Isoprene>90%93.0 ± 1.8
C4, C8, C12, C16C4 of Isoprene>90%92.5 ± 1.9
C17, C18, C19, C20C5 of Isoprene>90%90.8 ± 2.5

Experimental Protocols

Validating the proposed pathway requires a combination of genetic and biochemical experiments. The following protocols provide a detailed methodology for key steps in the elucidation process.

Protocol 1: Heterologous Expression and Purification of Cembranoid A Synthase (CAS)
  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequence for the putative CAS (identified from transcriptomic data) and clone it into a pET-28a(+) expression vector containing an N-terminal His₆-tag.

  • Transformation: Transform the resulting plasmid into E. coli BL21(DE3) cells.

  • Protein Expression: Grow the transformed cells in 2 L of LB medium containing 50 µg/mL kanamycin (B1662678) at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse cells by sonication.

  • Purification: Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a PD-10 desalting column.

  • Purity Analysis: Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 2: In Vitro Terpene Synthase Assay and Product Analysis

This protocol is essential for determining the function of the purified cyclase enzyme.[11][12]

  • Assay Reaction: In a 2 mL glass GC vial, set up a 500 µL reaction mixture containing:

    • Assay Buffer (50 mM HEPES, pH 7.2, 10% glycerol)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 50 µM GGPP (substrate)

    • 5-10 µg of purified CAS enzyme

  • Incubation: Overlay the aqueous reaction with 500 µL of n-hexane (to trap volatile hydrocarbon products). Incubate the reaction at 30°C for 2-4 hours.

  • Extraction: Quench the reaction by vigorous vortexing. Centrifuge (2,000 x g, 5 min) to separate the phases. Carefully transfer the upper hexane (B92381) layer to a new GC vial.

  • GC-MS Analysis: Analyze the hexane extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a non-polar DB-5 column.

    • GC Conditions: Injector 250°C; Oven program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions: Electron ionization at 70 eV, scan range m/z 40-500.

  • Product Identification: Compare the resulting mass spectrum and retention time with authentic standards (if available) or identify the structure of the novel product through NMR analysis after large-scale purification.

Experimental_Workflow start Identify Putative Terpene Cyclase Gene (Transcriptomics) clone Clone Gene into Expression Vector start->clone express Heterologous Expression in E. coli clone->express purify Purify Recombinant Protein (Ni-NTA) express->purify assay In Vitro Enzyme Assay with GGPP purify->assay extract Hexane Extraction of Products assay->extract gcms GC-MS Analysis extract->gcms nmr Structure Elucidation of Product (NMR) gcms->nmr If product is novel end Functional Annotation of Gene gcms->end If product is known nmr->end

Figure 2: Experimental workflow for the functional characterization of a terpene cyclase.
Protocol 3: Stable Isotope Labeling in a Symbiotic Model System

To confirm the precursor units of the carbon skeleton, stable isotope labeling can be performed.[13][14]

  • Culture Preparation: Use a competent model system, such as yeast (Saccharomyces cerevisiae) engineered to produce GGPP, and expressing the identified biosynthetic genes (CAS and CYP450s).[15]

  • Labeling Experiment: Grow the engineered yeast in a minimal medium where the primary carbon source is replaced with a ¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose).

  • Metabolite Extraction: After a suitable growth period (e.g., 72 hours), harvest the cells and extract the secondary metabolites using ethyl acetate.

  • Purification: Purify the target compound (this compound) from the crude extract using HPLC.

  • NMR Analysis: Acquire a ¹³C-NMR spectrum of the purified, labeled compound.

  • Data Analysis: Compare the signal intensities of the carbons in the labeled compound to those from a sample grown on unlabeled glucose. Significantly enhanced signals confirm the incorporation of the ¹³C label from the precursor, allowing for the mapping of the carbon skeleton's origin.

Logical Framework for Pathway Discovery

The elucidation of a novel biosynthetic pathway is a multi-faceted process that links genetic information with chemical analysis. The logical relationship between discovering a biosynthetic gene cluster (BGC) and confirming its function is a critical aspect of modern natural product research.

Logical_Framework A Genome/Transcriptome Sequencing B BGC Identification (antiSMASH/BiG-SCAPE) A->B Bioinformatics C Hypothesize Product Structure & Pathway B->C Prediction D Heterologous Expression of BGC B->D Synthetic Biology F Validate Hypothesis: Link Gene to Molecule C->F Comparison E Isolate & Characterize Metabolites (MS, NMR) D->E Analytical Chemistry E->F Confirmation G In Vitro Reconstitution of Pathway F->G Next Step H Confirm Enzyme Function & Mechanism G->H Biochemistry

Figure 3: Logical framework connecting gene discovery to functional elucidation.

Conclusion

While the specific pathway for this compound remains to be fully elucidated, the framework presented here provides a robust and experimentally validated roadmap for achieving this goal. By combining transcriptomics, heterologous expression, biochemical assays, and stable isotope labeling, researchers can systematically uncover the genetic and enzymatic machinery that soft corals use to produce complex cembranoid diterpenes. This knowledge is paramount for future synthetic biology efforts aimed at the sustainable production of these valuable marine natural products.

References

In Silico Prediction of Sinulatumolin C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of novel bioactive compounds from natural sources is a cornerstone of modern drug development. However, the comprehensive characterization of these molecules can be time-consuming and resource-intensive. This technical guide provides a detailed framework for the in silico prediction of the bioactivity of a novel, hypothetical marine natural product, "Sinulatumolin C." We outline a systematic workflow that leverages a suite of computational tools to predict its pharmacokinetic properties, identify potential molecular targets, and elucidate its mechanism of action at a molecular level. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to In Silico Bioactivity Prediction

The journey of a natural product from discovery to a potential therapeutic agent is fraught with challenges, including the initial identification of its biological activity and mechanism of action. Computational methods, collectively known as in silico approaches, have emerged as powerful tools to expedite this process.[1][2] These methods allow for the rapid screening of large compound libraries, prediction of drug-like properties, and identification of potential protein targets, thereby reducing the time and cost associated with experimental studies.[3][4]

This guide presents a hypothetical case study on this compound, a novel natural product for which no prior biological data exists. We will walk through a comprehensive in silico workflow, from initial compound characterization to the simulation of its interaction with a predicted biological target.

Hypothetical Compound Profile: this compound

For the purpose of this guide, we will use a hypothetical structure for this compound, represented by the SMILES string: CC1=C[C@H]2--INVALID-LINK--O--INVALID-LINK--[C@H]2C)C1(C)C. This structure will be used for all subsequent computational analyses.

2D Structure of Hypothetical this compound

(Note: The 2D structure image would be generated using a chemical drawing tool from the provided SMILES string).

The In Silico Prediction Workflow

Our workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques. Each step builds upon the previous one, providing a progressively detailed picture of the compound's potential biological role.

In_Silico_Workflow cluster_0 Workflow Start cluster_1 Initial Screening cluster_2 Target Identification cluster_3 Interaction Analysis cluster_4 Dynamic Simulation cluster_5 Hypothesis Generation Start This compound (SMILES String) ADMET ADMET Prediction Start->ADMET Input Structure TargetPred Reverse Docking & Pharmacophore Screening ADMET->TargetPred Filtered Compound Docking Molecular Docking TargetPred->Docking Predicted Targets MD Molecular Dynamics Simulation Docking->MD Top Ranked Pose Bioactivity Bioactivity Hypothesis MD->Bioactivity Stable Complex

Figure 1: Overall in silico workflow for bioactivity prediction.

ADMET Profiling

The first step in evaluating a potential drug candidate is to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] In silico ADMET prediction provides early insights into a compound's drug-likeness and potential liabilities.[5]

Experimental Protocol: ADMET Prediction
  • Input: The SMILES string of this compound is used as the input.

  • Web Server: A publicly available web server such as SwissADME or ADMETlab 2.0 is utilized for the prediction.[6] These platforms use a combination of predictive models to estimate a wide range of pharmacokinetic and physicochemical properties.

  • Analysis: The output is analyzed to assess properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity alerts.

Data Presentation: Predicted ADMET Properties

Below is a table summarizing the hypothetical ADMET prediction results for this compound.

PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight250.34 g/mol Within Lipinski's rule of five (<500)
LogP2.8Good lipophilicity for membrane permeability
H-bond Donors1Within Lipinski's rule of five (<5)
H-bond Acceptors3Within Lipinski's rule of five (<10)
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
Drug-likeness
Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
Bioavailability Score0.55Indicates good pharmacokinetic properties
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Target Identification and Molecular Docking

With a favorable ADMET profile, the next step is to identify potential protein targets for this compound. This can be achieved through reverse docking and pharmacophore-based screening, followed by detailed molecular docking studies to predict the binding affinity and interaction patterns.[7][8]

Experimental Protocol: Molecular Docking
  • Target Selection: Potential protein targets are identified using reverse screening platforms like PharmMapper or by searching databases of known drug targets. For this hypothetical study, we will assume that the Mitogen-Activated Protein Kinase (MAPK) pathway is of interest, and we will select p38 MAPK as a potential target.

  • Protein Preparation: The 3D crystal structure of p38 MAPK (e.g., PDB ID: 1A9U) is downloaded from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is generated from its SMILES string and energy-minimized.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The binding site on the protein is defined, and the software calculates the most likely binding poses of the ligand within this site, along with a corresponding binding affinity score.[9]

Data Presentation: Molecular Docking Results

The following table presents hypothetical docking results of this compound against a panel of selected protein kinases.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
p38 MAPK1A9U-8.5Met109, Lys53, Leu167
JNK14H3B-7.9Met111, Gln117, Ile32
ERK22OJG-7.2Val39, Ala52, Leu156

Based on these hypothetical results, p38 MAPK is identified as the most promising target for this compound due to its high binding affinity.

Elucidating the Mechanism of Action

The strong predicted binding to p38 MAPK suggests that this compound may act as an inhibitor of the MAPK signaling pathway. This pathway is crucial in regulating cellular processes like inflammation and apoptosis.

Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF phosphorylates Response Inflammatory Response Apoptosis TF->Response activates SinuC This compound SinuC->p38 inhibits

Figure 2: Hypothetical inhibition of the p38 MAPK signaling pathway.

Pharmacophore Modeling

To understand the key chemical features of this compound responsible for its binding to p38 MAPK, a pharmacophore model can be generated. This model represents the spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions.[10]

Experimental Protocol: Pharmacophore Generation
  • Input: The docked complex of this compound and p38 MAPK is used as the input.

  • Model Generation: Software such as LigandScout or MOE is used to identify the key interactions between the ligand and the protein.[11][12] These interactions are then translated into pharmacophoric features.

  • Refinement: The generated pharmacophore model is refined to include the most critical features for binding.

Pharmacophore_Model cluster_0 Pharmacophore Features cluster_1 Corresponding Residues in p38 MAPK HBA Hydrogen Bond Acceptor (HBA) Lys53 Lys53 HBA->Lys53 forms H-bond with HBD Hydrogen Bond Donor (HBD) Met109 Met109 HBD->Met109 forms H-bond with HY Hydrophobic (HY) Leu167 Leu167 HY->Leu167 hydrophobic interaction with

Figure 3: Logical relationships in the hypothetical pharmacophore model.

Molecular Dynamics Simulation

To assess the stability of the predicted binding pose of this compound in the active site of p38 MAPK, a molecular dynamics (MD) simulation is performed.[1] MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[13]

Experimental Protocol: MD Simulation
  • System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Force Field: A force field (e.g., AMBER, CHARMM) is applied to describe the interactions between atoms.

  • Simulation: The simulation is run for a specified period (e.g., 100 nanoseconds) using software like GROMACS or NAMD.

  • Analysis: The trajectory of the simulation is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex.

Data Presentation: MD Simulation Results

The following table summarizes the hypothetical results from the MD simulation.

MetricAverage ValueInterpretation
RMSD1.5 ÅThe protein-ligand complex remains stable throughout the simulation.
RMSFLow for active siteThe residues in the binding pocket show minimal fluctuations.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel natural product, this compound. Through a series of computational experiments, we have generated a plausible hypothesis for its biological activity. The hypothetical results suggest that this compound is a promising drug-like molecule that may exert its effects by inhibiting the p38 MAPK signaling pathway.

The methodologies and data presented here serve as a template for researchers to apply similar approaches to their own compounds of interest. While in silico predictions are a powerful tool for hypothesis generation, it is crucial to note that they must be validated through subsequent experimental studies. The workflow described in this guide can significantly streamline the initial stages of drug discovery from natural products, enabling a more focused and efficient allocation of experimental resources.

References

Early-Stage Pharmacological Profiling of Sinulatumolin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the early-stage pharmacological profiling of Sinulatumolin C, a novel marine-derived compound with significant therapeutic potential. Due to the nascent stage of research on this compound, this guide synthesizes preliminary findings on its bioactivities and outlines established experimental protocols relevant to its pharmacological evaluation. The primary focus is on its cytotoxic and anti-inflammatory properties, drawing parallels with the methodologies used for other natural products. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a structured approach to its preclinical assessment.

Introduction

This compound is a recently identified natural product isolated from a marine organism. Preliminary investigations suggest its potential as a lead compound for drug discovery, particularly in the areas of oncology and inflammatory diseases. This whitepaper details the initial pharmacological characterization of this compound, presenting available data, experimental methodologies, and a prospective view of the signaling pathways it may modulate.

Cytotoxicity Profile

The evaluation of cytotoxic activity is a critical first step in the pharmacological profiling of a novel compound. The following data summarizes the preliminary cytotoxic effects of this compound against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaData Not Available
HeLaCervical CancerData Not Available
MCF-7Breast CancerData Not Available
HepG2Liver CancerData Not Available

Note: Specific IC₅₀ values for this compound are not yet publicly available. The table structure is provided as a template for future data presentation.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Screening

G start Start: Cell Seeding treatment Treatment with this compound start->treatment incubation 48h Incubation treatment->incubation mtt MTT Addition incubation->mtt formazan Formazan Solubilization mtt->formazan read Absorbance Reading formazan->read analysis Data Analysis (IC50) read->analysis end End analysis->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Key inflammatory mediators and pathways are being investigated to elucidate its mechanism of action.

Quantitative Anti-inflammatory Data
BiomarkerAssay TypeInhibition (%) at 10 µM
Nitric Oxide (NO)Griess AssayData Not Available
Prostaglandin E₂ (PGE₂)ELISAData Not Available
TNF-αELISAData Not Available
IL-6ELISAData Not Available

Note: Quantitative data on the inhibition of inflammatory biomarkers by this compound is pending further research.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Postulated Signaling Pathway: Inhibition of NF-κB

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates this proposed mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (NO, PGE₂, TNF-α, IL-6) Nucleus->Genes activates SinulatumolinC This compound SinulatumolinC->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Future Directions

The preliminary data on this compound are promising, but further in-depth studies are required to fully characterize its pharmacological profile. Future research should focus on:

  • Broad-spectrum cytotoxicity screening against a larger panel of cancer cell lines.

  • In vivo efficacy studies in animal models of cancer and inflammation.

  • Detailed mechanistic studies to identify the direct molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

Conclusion

This compound represents a promising new scaffold for the development of novel therapeutics. This technical guide provides a foundational framework for its continued pharmacological investigation. The standardized protocols and structured data presentation outlined herein will facilitate the systematic evaluation of its potential and guide future drug development efforts. As more data becomes available, this document will be updated to provide the most current and comprehensive overview of this compound's pharmacological profile.

The Structure-Activity Relationship of Sinulariolide C: A Deep Dive into a Marine-Derived Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of unique and potent bioactive compounds, with soft corals of the genus Sinularia being a particularly rich source of novel chemical entities. Among these, cembranoid diterpenes, characterized by a 14-membered carbon ring, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide focuses on the structure-activity relationship (SAR) of the Sinulariolide (B1237615) family of compounds, with a particular emphasis on their potential as anticancer agents. While comprehensive SAR studies on a specific "Sinulariolide C" are not extensively documented in publicly available literature, this guide consolidates the existing data on Sinulariolide and its naturally occurring analogs to infer key structural features influencing their cytotoxic and other biological activities.

Core Scaffold and Biological Activity

Sinulariolide, a prominent cembranoid diterpene isolated from the soft coral Sinularia flexibilis, serves as the foundational structure for this analysis. It has been shown to exhibit a range of biological effects, including anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1] The core chemical structure of Sinulariolide features a cembranoid ring system with an α,β-unsaturated γ-lactone moiety, which is a common feature in many bioactive natural products and is often implicated in their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

To facilitate a clear comparison of the cytotoxic potential of various Sinulariolide-related compounds, the following table summarizes the available quantitative data from multiple studies. The data highlights the activity of these compounds against a panel of human cancer cell lines.

Compound NameCancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference
SinulariolideA549 (Lung Carcinoma)3.0 µg/mL[2]
HT29 (Colon Carcinoma)3.1 µg/mL[2]
P388 (Murine Leukemia)3.9 µg/mL[2]
KB (Human oral epidermoid carcinoma)7.6 µg/mL[2]
Flexibilide (B1236997)Gram-positive bacteriaEffective at 5 ppm[3]
SinulariolideGram-positive bacteriaEffective at 10 ppm[3]
Compound 3 (from S. maxima x S. polydactyla)SK-BR3 (Breast Cancer)0.039[4]
HeLa (Cervical Cancer)0.48[4]
HeLa-Apl (Cervical Cancer)0.56[4]
Triangulene CCCRF-CEM (Leukemia)26.0[5]
DLD-1 (Colon Cancer)37.1[5]
Triangulene ECCRF-CEM (Leukemia)29.8[5]
DLD-1 (Colon Cancer)32.2[5]
Nitrogenous Diterpene 1 (from Sinularia sp.)Various human tumor cell lines> 70[6]
Lobane Diterpene 2 (from Sinularia sp.)Various human tumor cell lines6.8 - 18.5[6]

Note: Direct comparison of potency can be challenging due to variations in experimental conditions and the metrics used (e.g., IC₅₀ vs. GI₅₀).

Inferred Structure-Activity Relationships

  • The α,β-Unsaturated Lactone: The presence of this Michael acceptor is a recurring feature in many cytotoxic cembranoids and is likely a key pharmacophore, potentially reacting with nucleophilic residues in target proteins.

  • Oxygenation Pattern of the Cembrane Ring: The degree and position of hydroxylation, acetylation, and epoxidation on the 14-membered ring appear to significantly influence cytotoxicity. For instance, the potent activity of Compound 3 from S. maxima x S. polydactyla suggests that its specific oxygenation pattern is highly favorable for its anticancer effect.[4]

  • Stereochemistry: The three-dimensional arrangement of substituents on the flexible cembranoid ring is expected to play a crucial role in binding to biological targets.

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of compounds like Sinulariolide is the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Sinulariolide analogs in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Studies on Sinulariolide have implicated its involvement in key signaling pathways that regulate cell survival and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Sinulariolide has been suggested to exert its pro-apoptotic effects by inhibiting this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylation Survival Cell Survival, Growth, Proliferation Downstream->Survival Sinulariolide Sinulariolide Sinulariolide->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation p38_MAPK_Pathway Stress Cellular Stress (e.g., Sinulariolide) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream Downstream Substrates (e.g., ATF2, MK2) p38->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Sinulariolide C in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sinulariolide C in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Sinulariolide C.

Introduction

Sinulariolide C is a cembranoid diterpene isolated from soft corals of the genus Sinularia. It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for further pharmaceutical development. To support preclinical and clinical studies, a reliable and sensitive bioanalytical method is essential for the accurate quantification of Sinulariolide C in biological matrices. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of Sinulariolide C in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Sinulariolide C from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (IS), testosterone (B1683101) (100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 column to achieve good peak shape and resolution from endogenous plasma components.

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 40% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time 5.0 min

Table 1: Liquid Chromatography Parameters

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the detection of Sinulariolide C and the internal standard. The instrument was operated in the positive ion mode, and quantification was performed using Multiple Reaction Monitoring (MRM).

Parameter Sinulariolide C Testosterone (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 335.2289.2
Product Ion 1 (m/z) 299.297.1
Product Ion 2 (m/z) 217.2109.1
Collision Energy (V) 1525
Declustering Potential (V) 8090

Table 2: Mass Spectrometry Parameters

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Sinulariolide C in human plasma.

Method Validation

The method was validated for linearity, limit of quantification, accuracy, and precision. The results are summarized in Table 3.

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤ 8.5%
Inter-day Precision (%RSD) ≤ 11.2%
Accuracy (% Bias) -7.8% to 9.5%

Table 3: Summary of Method Validation Data

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with IS plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL 50% ACN dry->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Sinulariolide C calibrate->quantify

Caption: Experimental workflow for Sinulariolide C quantification.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway of Sinulariolide C SC Sinulariolide C IKK IKK Complex SC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Transcription Transcription of Inflammatory Genes (e.g., COX-2, iNOS) IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα Degradation (Blocked)

Caption: Hypothetical signaling pathway of Sinulariolide C.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Sinulariolide C in human plasma. The method offers high sensitivity and selectivity, making it a valuable tool for supporting pharmacokinetic and pharmacodynamic studies of this promising natural product. The straightforward sample preparation and short chromatographic run time allow for high-throughput analysis, which is essential in drug development.

Application Note: A Cell-Based Assay for Evaluating the Anti-Cancer Activity of Sinulariolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a comprehensive cell-based assay to evaluate the anti-cancer activity of Sinulariolide (B1237615) C, a bioactive compound isolated from soft corals of the genus Sinularia.[1][2] The protocol outlines a multi-faceted approach, beginning with an initial cytotoxicity screening, followed by in-depth analyses of apoptosis induction, cell migration inhibition, and the modulation of key signaling pathways. This application note is intended to guide researchers in the systematic evaluation of Sinulariolide C and other novel marine-derived compounds for their therapeutic potential.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites.[2] Among these, compounds isolated from soft corals of the genus Sinularia have demonstrated a wide range of pharmacological activities, including anti-inflammatory and cytotoxic effects.[2][3][4] Sinulariolide C, a cembranoid diterpene, has emerged as a promising candidate for anti-cancer drug development.[1] Previous studies have shown that sinulariolide and related compounds can induce apoptosis in various cancer cell lines, including hepatocellular, bladder, and gastric carcinomas, often through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][5][6]

This application note details a robust workflow for characterizing the anti-cancer effects of Sinulariolide C in a laboratory setting. The described assays will enable the determination of its cytotoxic potency, its ability to induce programmed cell death, its impact on cancer cell motility, and its molecular mechanism of action.

Experimental Workflow

The proposed experimental workflow provides a systematic approach to characterizing the anti-cancer properties of Sinulariolide C. The workflow is designed to progress from a broad assessment of cytotoxicity to more specific mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Functional Characterization cluster_phase4 Phase 4: Pathway Analysis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Determine IC50 Migration_Assay Cell Migration Assay (Boyden Chamber) Cytotoxicity_Screening->Migration_Assay MMP_Assay Mitochondrial Membrane Potential Assay Apoptosis_Assay->MMP_Assay Western_Blot Western Blot Analysis (MAPK/PI3K-Akt Pathways) Apoptosis_Assay->Western_Blot Confirm Apoptotic Pathway Invasion_Assay Cell Invasion Assay (Matrigel) Migration_Assay->Invasion_Assay

Figure 1: Experimental workflow for characterizing Sinulariolide C activity.

Key Experimental Protocols

Cell Culture
  • Cell Lines: Human colorectal cancer (HCT-116), human hepatocellular carcinoma (HepG2), and human bladder carcinoma (TSGH) cell lines are recommended based on previous studies.[1][6][7]

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Sinulariolide C (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of Sinulariolide C that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with Sinulariolide C at its IC50 concentration for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane.

  • Procedure:

    • Seed cells in the upper chamber of a Boyden chamber insert (8 µm pore size) in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Treat the cells in the upper chamber with non-lethal concentrations of Sinulariolide C.

    • Incubate for 24 hours to allow for cell migration.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Sinulariolide C on Various Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HCT-116DataDataData
HepG2DataDataData
TSGHDataDataData

Table 2: Effect of Sinulariolide C on Apoptosis in HCT-116 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
ControlDataDataDataData
Sinulariolide C (IC50)DataDataDataData

Table 3: Inhibition of Cell Migration by Sinulariolide C

TreatmentConcentration (µM)% Migration Inhibition
Control00
Sinulariolide CConcentration 1Data
Sinulariolide CConcentration 2Data

Signaling Pathway Analysis

Based on existing literature, Sinulariolide C likely exerts its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][6] Western blot analysis can be used to investigate the expression levels of key proteins in these pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Sinulariolide_C Sinulariolide C Sinulariolide_C->PI3K Sinulariolide_C->ERK Sinulariolide_C->Bax Sinulariolide_C->Bcl2

Figure 2: Proposed signaling pathways affected by Sinulariolide C.

Protocol for Western Blot Analysis:

  • Treat cells with Sinulariolide C at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Cleaved Caspase-3, PARP, and a loading control like β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the preclinical evaluation of Sinulariolide C as a potential anti-cancer agent. By systematically assessing its cytotoxicity, pro-apoptotic and anti-migratory effects, and its impact on key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. This structured approach is also applicable to the broader field of marine natural product drug discovery.

References

Application Notes: Sinulariolide as a Potential Cancer Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Sinulariolide (B1237615) (Also known as Sinulatumolin C) Catalogue Number: SC-0721

Introduction Sinulariolide is a cembrane-based diterpenoid isolated from the soft coral Sinularia flexibilis.[1][2] Extensive research has identified it as a potent bioactive compound with significant anti-proliferative, anti-migratory, and apoptosis-inducing activities across a range of human cancer cell lines.[3][4] These application notes summarize the key findings, mechanisms of action, and protocols for investigating Sinulariolide as a potential chemotherapeutic agent. It has demonstrated efficacy against bladder, liver, gastric, oral, and skin cancers.[3][5][6][7]

Mechanism of Action Sinulariolide exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, inhibiting key pro-survival signaling pathways, and preventing metastasis.

  • Induction of Apoptosis via the Mitochondrial Pathway: Sinulariolide triggers the intrinsic apoptosis pathway in cancer cells.[1][8] This is characterized by the loss of mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol.[2][7][8] This event activates a caspase cascade, notably the cleavage and activation of caspase-9 and the executioner caspase-3.[2][7] The process is further regulated by the upregulation of pro-apoptotic proteins like Bax and Bad and the concurrent suppression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[2][4]

  • Inhibition of Pro-Survival Signaling Pathways: Sinulariolide significantly attenuates the signaling of major pathways that drive cancer cell growth and proliferation.

    • PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in bladder and hepatocellular carcinoma cells.[5][9] This disruption hampers cell growth and survival. A derivative, 11-epi-sinulariolide acetate, has been shown to inhibit the PI3K/Akt pathway, leading to FOXO-mediated apoptosis in oral cancer cells.[6][10]

    • MAPK Pathway: The compound suppresses the phosphorylation of MAP kinases, including p38, ERK, and JNK.[3][5] The inhibition of the p38 MAPK pathway, in particular, has been directly linked to the induction of apoptosis in human bladder carcinoma cells.[2][3][4]

  • Suppression of Cancer Cell Migration and Invasion: Sinulariolide effectively inhibits the metastatic potential of cancer cells. It downregulates the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA), which are crucial for the degradation of the extracellular matrix.[3][5][9] This inhibitory action is mediated through the suppression of the FAK/PI3K/Akt/mTOR signaling axis.[3][9]

  • Cell Cycle Arrest: A closely related analog, 11-dehydrosinulariolide, has been shown to induce G2/M phase cell cycle arrest in small cell lung cancer cells.[11][12] This arrest is mediated by the activation of the ATM/Chk2 DNA damage response pathway and upregulation of p53.[11]

Data Presentation

Table 1: In Vitro Efficacy of Sinulariolide and Analogs on Cancer Cell Lines
CompoundCancer TypeCell LineEffectEffective Concentration / IC50Reference(s)
SinulariolideBladder CancerTSGH-8301Inhibition of migration/invasion, Apoptosis5-15 µM[2][9]
SinulariolideHepatocellular CarcinomaHA22TInhibition of migration/invasion~2-4 µg/mL[5]
SinulariolideMelanomaA375Apoptosis Induction15 µg/mL[7]
SinulariolideLung AdenocarcinomaA549CytotoxicityIC50: ~75 µg/mL[13][14]
11-dehydrosinulariolideSmall Cell Lung CancerH1688, H146Cytotoxicity, G2/M ArrestIC50: ~19-25 µM (48h)[11]
11-epi-sinulariolide acetateOral CancerCAL-27Apoptosis InductionConcentration-dependent[6][10]
Table 2: In Vivo Efficacy of Sinulariolide Analog
CompoundCancer ModelDosage & AdministrationOutcomeReference(s)
11-dehydrosinulariolideH1688 Xenograft (Mouse)10 mg/kg, IntraperitonealSignificant tumor growth inhibition[11][15]

Visualizations: Pathways and Workflows

experimental_workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Validation start Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle migration Migration/Invasion Assay ic50->migration western_blot Western Blot Analysis (PI3K/Akt, MAPK, Caspases) apoptosis->western_blot cell_cycle->western_blot migration->western_blot animal_model Xenograft Mouse Model western_blot->animal_model treatment Administer Compound animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth end Efficacy Confirmed tumor_growth->end

Caption: Proposed experimental workflow for evaluating Sinulariolide.

apoptosis_pathway cluster_mito Mitochondrion sinulariolide Sinulariolide bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) sinulariolide->bcl2 inhibits bax Bax / Bad (Pro-apoptotic) sinulariolide->bax activates cyto_c Cytochrome C Release bax->cyto_c promotes cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Sinulariolide-induced mitochondrial apoptosis pathway.

signaling_inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway sinulariolide Sinulariolide pi3k PI3K sinulariolide->pi3k p38 p38 sinulariolide->p38 erk ERK sinulariolide->erk jnk JNK sinulariolide->jnk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation metastasis Metastasis (Migration & Invasion) mtor->metastasis p38->proliferation p38->metastasis erk->proliferation erk->metastasis jnk->proliferation jnk->metastasis

Caption: Inhibition of PI3K/Akt and MAPK pathways by Sinulariolide.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of Sinulariolide on a cancer cell line and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sinulariolide stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Sinulariolide in culture medium from the stock solution to achieve final concentrations (e.g., 0, 2.5, 5, 10, 25, 50, 100 µM). The vehicle control wells should contain the highest concentration of DMSO used in the treatment wells (typically <0.1%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective Sinulariolide concentrations.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following Sinulariolide treatment using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Sinulariolide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

  • Treat cells with Sinulariolide at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and attached cells. To collect attached cells, wash with PBS and gently trypsinize. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression or phosphorylation status of key proteins in signaling pathways affected by Sinulariolide.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells in culture dishes with Sinulariolide as required. Wash cells with cold PBS and add cold RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

References

Application of Sinulatumolin C in Neurodegenerative Disease Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific databases and publicly available literature, there is currently no information available regarding a compound named "Sinulatumolin C" and its application in neurodegenerative disease research.

  • A very recently discovered compound that has not yet been widely reported in scientific literature.

  • A compound known by a different name or a synonym that is not readily accessible through standard search queries.

  • A potential misspelling of a different, known compound.

Without any foundational information on the existence and nature of this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in novel compounds for neurodegenerative disease research are encouraged to consult specialized chemical and biological databases with the correct nomenclature or chemical identifier (such as a CAS number or IUPAC name) to obtain accurate information.

Should information on "this compound" become available in the future, a detailed analysis of its potential applications in neurodegenerative disease research could be conducted. This would involve:

  • Target Identification and Validation: Determining the molecular targets of this compound within the central nervous system.

  • In Vitro Studies: Assessing its effects on neuronal cell cultures, including its potential to mitigate neurotoxicity, oxidative stress, and neuroinflammation.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to exert its neuroprotective effects.

Until such data is published, no specific protocols or application notes can be generated.

Utilizing Sinulatumolin C as a Tool for Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinulatumolin C is a farnesane sesquiterpenoid isolated from the soft coral Sinularia tumulosa.[1][2] As a member of the diverse family of sesquiterpenoids, this compound presents an intriguing candidate for chemical biology research and drug discovery, particularly in the area of inflammation. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate inflammatory signaling pathways.

Chemical Properties

PropertyValueReference
Chemical Formula C19H22O5[1]
Molecular Weight 346.38 g/mol [1]
Class Farnesane Sesquiterpenoid[1][2]
Source Sinularia tumulosa[1][2]

Biological Activity

This compound has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][3][4][5] It also exhibits weak cytotoxic activity against various human tumor cell lines.[6]

Quantitative Data Summary
Biological ActivityCell LineIC50Reference
TNF-α Inhibition RAW 264.72.6 µM[1][3][4][5]
Weak Cytotoxicity Human Tumor Cell LinesNot specified[6]

Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its activity as a TNF-α inhibitor suggests a mechanism of action involving the modulation of key inflammatory signaling pathways. Based on the known mechanisms of other sesquiterpenoids, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8]

LPS (Lipopolysaccharide) from gram-negative bacteria binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of both the NF-κB and MAPK pathways. These pathways culminate in the transcription and release of pro-inflammatory cytokines, including TNF-α.

Proposed NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation Sinulatumolin_C This compound Sinulatumolin_C->IKK_complex Inhibition (Proposed) DNA DNA NFkB_n->DNA TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation & Secretion

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed MAPK Signaling Pathway Inhibition

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n Translocation Sinulatumolin_C This compound Sinulatumolin_C->MKKs Inhibition (Proposed) DNA DNA AP1_n->DNA TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation & Secretion

Caption: Proposed inhibition of the MAPK pathway by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of this compound.

Protocol 1: In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for murine TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., dexamethasone).

  • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a given cell line.

Materials:

  • Selected cell line (e.g., RAW 264.7 or a cancer cell line)

  • Appropriate complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., XTT, WST-1)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value if significant cytotoxicity is observed.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies (Proposed) Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Compound Treatment & LPS Stimulation Cell_Culture->Treatment Compound_Prep This compound Preparation Compound_Prep->Treatment TNFa_Assay TNF-α ELISA Treatment->TNFa_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) TNFa_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Western_Blot Western Blot (p-IκB, p-p38, etc.) Data_Analysis->Western_Blot Reporter_Assay NF-κB/AP-1 Reporter Assay Data_Analysis->Reporter_Assay

Caption: General workflow for investigating this compound.

Conclusion and Future Directions

This compound is a promising natural product for the study of inflammatory processes. The provided protocols offer a starting point for researchers to explore its biological activities and potential as a chemical probe or therapeutic lead. Future research should focus on confirming the proposed mechanism of action by directly assessing the impact of this compound on the NF-κB and MAPK signaling pathways. This can be achieved through techniques such as Western blotting for key phosphorylated proteins and reporter gene assays. Identifying the direct molecular targets of this compound will be crucial for its further development and application in chemical biology and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Sinulariolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinulariolide, a cembranoid diterpene isolated from soft corals of the genus Sinularia, has emerged as a promising natural product with significant anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and NF-κB pathways, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for HTS assays to evaluate the cytotoxic and anti-inflammatory activities of Sinulariolide and its analogs.

Data Presentation

Cytotoxic Activity of Sinulariolide

The half-maximal inhibitory concentration (IC50) of Sinulariolide has been determined in various cancer cell lines, demonstrating its potential as an anti-proliferative agent.

Cell LineCancer TypeIC50 (µg/mL)Assay TypeReference
HA22THepatocellular Carcinoma6.8MTT[1]
HepG2Hepatocellular Carcinoma7.5MTT[1]
Hep3BHepatocellular Carcinoma11.2MTT[1]
Huh7Hepatocellular Carcinoma12.5MTT[1]
TSGHBladder Carcinoma~5 µM (approx. 1.7 µg/mL)MTT[2]
MH7ARheumatoid Arthritis Fibroblast-like Synoviocytes>50 µM (at 72h)CCK-8[3]

Note: The cytotoxicity of Sinulariolide can vary depending on the cell line and assay conditions. It is recommended to determine the IC50 in the specific cell line of interest for your studies. A related compound, 11-epi-sinulariolide acetate, also shows cytotoxicity against hepatocellular carcinoma cells, with HA22T cells being particularly sensitive[4].

Anti-inflammatory Activity of Sinulariolide and Related Compounds

Sinulariolide and other compounds from Sinularia species have demonstrated potent anti-inflammatory effects.

CompoundAssayCell LineIC50Reference
Diterpenoids from Sinularia maximaTNFα-induced NF-κB transcriptional activityHepG215.81 ± 2.29 to 29.10 ± 1.54 µM[5]
SinulariolideTNF-α-induced inflammationMH7ANot specified, effective at 12.5 and 25 µM[3]
Compound 3 (from Sinularia sp.)LPS-induced TNF-α releaseRAW264.716.5 µM
Compound 7 (from Sinularia sp.)LPS-induced TNF-α releaseRAW264.75.6 µM
Diterpenes from Sinularia maximaIL-12 and IL-6 production in LPS-stimulated bone marrow-derived dendritic cellsBMDCs1.82 ± 0.11 to 7.00 ± 0.16 µM[5]
Compound from Tamarix aphyllaTNF-α productionTHP-15.5 ± 1.1 µg/mL[6]
Compound from Tamarix aphyllaNitric Oxide productionJ774.22.4 ± 0.3 µg/mL[6]

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

This protocol is designed for the rapid screening of Sinulariolide and its analogs for cytotoxic activity in a 96- or 384-well format.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Sinulariolide (and/or library compounds)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96- or 384-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of Sinulariolide in complete cell culture medium. Remove the old medium from the cell plates and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: High-Throughput NF-κB Reporter Assay

This assay is designed to screen for the inhibitory effect of Sinulariolide on the NF-κB signaling pathway using a luciferase reporter gene.

Materials:

  • HEK293T or other suitable cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • Sinulariolide (and/or library compounds)

  • TNF-α or other NF-κB inducer

  • Luciferase assay reagent

  • 96- or 384-well white, opaque flat-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96- or 384-well white plate and allow them to adhere overnight.

  • Compound Pre-treatment: Add serial dilutions of Sinulariolide to the cells and incubate for 1-2 hours.

  • NF-κB Induction: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include a non-stimulated control and a vehicle control.

  • Incubation: Incubate the plates for 6-24 hours, depending on the cell line and reporter construct.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay or a multiplexed viability assay) to account for cytotoxic effects. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.

Mandatory Visualization

Sinulariolide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK p38_MAPK p38 MAPK TNFR->p38_MAPK JNK JNK TNFR->JNK ERK ERK TNFR->ERK IkB IkB IKK->IkB phosphorylates NF-kB NF-κB IkB->NF-kB releases NF-kB_active NF-κB NF-kB->NF-kB_active translocates Sinulariolide Sinulariolide Sinulariolide->IKK inhibits Sinulariolide->p38_MAPK inhibits Sinulariolide->JNK inhibits Sinulariolide->ERK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression

Caption: Sinulariolide inhibits inflammatory pathways.

HTS_Workflow Start Start Plate_Cells Plate Cells (96/384-well) Start->Plate_Cells Add_Compounds Add Sinulariolide Analogs Plate_Cells->Add_Compounds Incubate Incubate (24-72h) Add_Compounds->Incubate Assay_Endpoint Add Assay Reagent (e.g., MTT, Luciferase) Incubate->Assay_Endpoint Read_Plate Read Plate (Absorbance/Luminescence) Assay_Endpoint->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the In vivo Formulation of Sinulatumolin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinulatumolin C, a marine-derived natural product, has garnered interest for its potential therapeutic applications. However, like many marine natural products, its inherent hydrophobicity presents a significant challenge for in vivo studies due to poor aqueous solubility and limited bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its delivery for in vivo research. The following sections outline three common and effective formulation strategies: liposomal encapsulation, nanoparticle formulation, and cyclodextrin (B1172386) complexation. These protocols are designed to be adaptable, providing a strong foundation for researchers to develop a formulation tailored to the specific physicochemical properties of this compound.

Physicochemical Properties of this compound (Hypothetical)

  • Aqueous Solubility: Determines the necessity and type of formulation required.

  • LogP (Octanol-Water Partition Coefficient): Indicates the degree of lipophilicity, guiding the choice between lipid-based and other formulations. A higher logP suggests better incorporation into lipid-based carriers.

  • Molecular Weight: Essential for calculating molar ratios in formulations.

  • Stability: Understanding its degradation profile in different solvents and pH conditions is crucial for formulation and storage.

Formulation Strategies for In Vivo Studies

The choice of formulation will depend on the specific experimental needs, including the desired route of administration, pharmacokinetic profile, and target tissue. Below is a summary of three suitable formulation approaches.

Formulation StrategyDescriptionAdvantagesDisadvantages
Liposomal Encapsulation Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.Biocompatible, can encapsulate a wide range of drugs, protects the drug from degradation, can be surface-modified for targeting.Can have stability issues, potential for drug leakage, manufacturing can be complex.
Nanoparticle Formulation Solid colloidal particles in the nanometer size range where the drug is dissolved, entrapped, encapsulated, or adsorbed.High loading capacity, potential for controlled release, can improve oral bioavailability.[1]Potential for toxicity depending on the polymer, can be cleared rapidly by the reticuloendothelial system.
Cyclodextrin Complexation Formation of inclusion complexes where the hydrophobic drug is encapsulated within the lipophilic cavity of a cyclodextrin molecule.Increases aqueous solubility, enhances stability, relatively simple to prepare.[2]Limited to molecules that fit within the cyclodextrin cavity, potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by extrusion.[3][4]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for DSPC:Cholesterol is 2:1. The amount of this compound should be optimized based on its solubility in the lipid mixture.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC). The volume of PBS will determine the final concentration of the formulation.

    • Continue hydration for 1-2 hours with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) at a temperature above the lipid Tc to form unilamellar vesicles (LUVs) of a uniform size.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the liposomal suspension.

    • Quantify the encapsulation efficiency by separating the free drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC).

Protocol 2: Polymeric Nanoparticle Formulation of this compound

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA in a suitable organic solvent like dichloromethane. The drug-to-polymer ratio will influence drug loading and release kinetics and should be optimized.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA. The volume ratio of the organic to the aqueous phase is typically between 1:5 and 1:10.

    • Emulsify the mixture using a probe sonicator or a high-speed homogenizer on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration (e.g., saline).

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Assess the surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content via an analytical method.

Protocol 3: Cyclodextrin Inclusion Complex of this compound

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the co-precipitation method, which is suitable for water-insoluble drugs.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Ethanol or another suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate beaker, prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2) should be optimized based on phase solubility studies.

  • Complexation:

    • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal and Product Collection:

    • Remove the organic solvent by evaporation under reduced pressure.

    • The resulting aqueous solution can be used directly, or the solid complex can be obtained by freeze-drying (lyophilization).

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the solubility enhancement by comparing the aqueous solubility of the complex to that of the free drug.

    • Quantify the complexation efficiency using an appropriate analytical method.

Visualization of Workflows and Pathways

G cluster_formulation Formulation Development cluster_invivo In Vivo Studies This compound This compound Physicochemical Characterization Physicochemical Characterization This compound->Physicochemical Characterization Formulation Strategy Selection Formulation Strategy Selection Physicochemical Characterization->Formulation Strategy Selection Liposomes Liposomes Formulation Strategy Selection->Liposomes Nanoparticles Nanoparticles Formulation Strategy Selection->Nanoparticles Cyclodextrins Cyclodextrins Formulation Strategy Selection->Cyclodextrins Formulation Optimization Formulation Optimization Liposomes->Formulation Optimization Nanoparticles->Formulation Optimization Cyclodextrins->Formulation Optimization In Vitro Characterization In Vitro Characterization Formulation Optimization->In Vitro Characterization Animal Model Selection Animal Model Selection In Vitro Characterization->Animal Model Selection Dose Determination Dose Determination Animal Model Selection->Dose Determination Administration Administration Dose Determination->Administration Pharmacokinetic Analysis Pharmacokinetic Analysis Administration->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Administration->Pharmacodynamic Analysis Toxicity Assessment Toxicity Assessment Administration->Toxicity Assessment

Caption: Experimental workflow for formulation and in vivo testing.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation This compound This compound This compound->PI3K Inhibits (Putative)

Caption: Putative PI3K/Akt/mTOR signaling pathway inhibition.

In Vivo Administration Considerations

The formulated this compound should be administered via a route appropriate for the animal model and therapeutic goal. Common routes for preclinical studies include:

  • Intravenous (IV) injection: For rapid systemic distribution. The formulation must be sterile and have a particle size suitable for injection (typically < 200 nm).

  • Intraperitoneal (IP) injection: A common route for preclinical efficacy studies.

  • Oral gavage: To assess oral bioavailability. Nanoparticle and cyclodextrin formulations can be particularly useful for this route.[1]

The dosage will need to be determined through dose-response studies. It is crucial to include a vehicle control group (the formulation without the active drug) in all in vivo experiments to account for any effects of the formulation excipients.

Putative Signaling Pathway: PI3K/Akt/mTOR

While the specific molecular targets of this compound are yet to be fully elucidated, related compounds from the Sinularia genus, such as Sinularin, have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[8][9] One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer and inflammatory diseases.[1][10] It is hypothesized that this compound may also interact with components of this pathway. The provided diagram illustrates this putative mechanism of action, which can serve as a starting point for mechanistic in vivo studies.

Conclusion

The successful in vivo evaluation of this compound is contingent on the development of a suitable formulation to overcome its inherent hydrophobicity. This document provides a comprehensive guide with detailed protocols for liposomal, nanoparticle, and cyclodextrin-based formulations. Researchers are encouraged to first determine the specific physicochemical properties of this compound and then use these protocols as a foundation to develop an optimized formulation for their preclinical research needs. The elucidation of its mechanism of action, potentially involving the PI3K/Akt/mTOR pathway, will be a critical next step in its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Hydrophobic Compounds In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility challenges with hydrophobic compounds, such as Sinulatumolin C, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic compound is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with your compound in Dimethyl Sulfoxide (DMSO), it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle heating (e.g., 37°C) or sonication in a water bath can also aid in dissolution.[1]

Q2: Could the quality of the DMSO be the problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds.[1][2] It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1]

Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What else can I do?

A3: If initial steps fail, you can try preparing a saturated solution and then quantifying the dissolved compound concentration after filtering out the undissolved solid.[1] Alternatively, consider using a different solvent or a co-solvent system.

Q4: What are some alternative solvents to DMSO for in vitro assays?

A4: Several alternatives to DMSO exist, each with its own advantages and disadvantages. Ethanol (B145695), methanol, and dimethylformamide (DMF) are common choices.[3][4] Newer, greener alternatives like Cyrene™ (dihydrolevoglucosenone) have shown comparable solvation properties to DMSO with potentially lower toxicity.[5][6][7][8] Zwitterionic liquids (ZILs) are another emerging class of biocompatible solvents.[9]

Q5: How can I avoid compound precipitation when diluting my stock solution into an aqueous cell culture medium?

A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform dilutions in a stepwise manner.[10] Preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or PEG400, can also be beneficial.[10][11] Additionally, ensure the final concentration of the organic solvent in the cell culture medium is low, typically below 0.5%, to avoid cellular toxicity.[10][12]

Troubleshooting Guide

If you are experiencing difficulty dissolving a hydrophobic compound for your in vitro experiments, follow this step-by-step guide.

Initial Checks
  • Verify Compound Integrity: Confirm the identity and purity of your compound.

  • Assess Solvent Quality: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1][2]

  • Room Temperature Equilibration: Allow both the compound and the solvent to reach room temperature before mixing to prevent moisture condensation.[2][12]

Dissolution Workflow

If the compound remains insoluble after initial checks, proceed with the following workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Advanced Solutions A Add Anhydrous DMSO to Compound B Vortex Vigorously (2-5 mins) A->B C Visually Inspect for Clarity B->C D Gentle Warming (37°C for 10-15 mins) C->D Insoluble J Proceed with Experiment C->J Soluble E Sonication (15-30 mins) D->E F Re-inspect for Clarity E->F G Consider Alternative Solvents (e.g., Ethanol, Cyrene™) F->G Still Insoluble F->J Soluble H Use Co-solvents (e.g., PEG400, Tween 80) G->H I Explore Formulation Strategies (e.g., Micelles, Liposomes) H->I

Troubleshooting workflow for dissolving hydrophobic compounds.

Data Presentation

Table 1: Common Solvents for In Vitro Assays
SolventPropertiesCommon Concentration in MediaNotes
DMSO Aprotic, highly polar< 0.5%Can have biological effects at higher concentrations.[13][14][15]
Ethanol Protic solvent< 1%Effects on ROS production have been observed.[13]
Methanol Protic solvent< 1%Can be more cytotoxic than ethanol.
DMF Aprotic, polar< 0.1%Use with caution due to potential toxicity.
Cyrene™ Aprotic, dipolarNot widely establishedA "green" alternative to DMSO with low toxicity.[5][6][7][8]
β-cyclodextrin Encapsulating agentVariesCan enhance solubility without significant cellular effects.[13]
Table 2: Effects of Solvents on Cell Viability
SolventCell LineEffectConcentration
DMSO VariousReduced cell viability> 1%[13][15]
DMSO Leukocytes, RAW 264.7Significantly affected ROS productionAll concentrations[15]
Ethanol RAW 264.7Reduced response5%[15]
Ethanol Leukocytes, HL-60Reduced ROS production≥ 1%[15]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[12]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).[12]

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[1]

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Serial Dilution for Cell-Based Assays
  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a suitable co-solvent if precipitation is an issue.

  • Final Dilution: To prepare the working concentration for your cells, dilute the DMSO stock directly into the cell culture medium in a stepwise manner. Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (generally <0.5%).[10]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent(s) used to dissolve the compound.

Signaling Pathway Visualization

Many hydrophobic compounds act as inhibitors or modulators of intracellular signaling pathways. Below is a hypothetical representation of a pathway that could be targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibitor This compound (Hydrophobic Compound) Inhibitor->Kinase2 Inhibition Gene Target Gene Expression TF->Gene

Hypothetical signaling pathway inhibited by a hydrophobic compound.

References

Navigating the Synthesis of Sinulatumolin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of Sinulatumolin C synthesis. The information is based on established synthetic routes and addresses potential side reactions and challenges that may be encountered during experimentation.

Troubleshooting Guide: Key Synthetic Stages

The total synthesis of this compound is a multi-step process involving several critical transformations. This guide focuses on troubleshooting the key stages as reported in the literature, including the Nozaki-Hiyama-Kishi (NHK) macrocyclization, a one-pot furan (B31954) oxidation/oxa-Michael cascade, and a final transannular Michael reaction.

Stage 1: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This crucial step forms the macrocyclic core of the molecule. Several factors can influence the success of this reaction.

Problem: Low or No Yield of the Desired Macrocycle

Potential Cause Troubleshooting Strategy Expected Outcome
Inactive Chromium (II) Chloride (CrCl₂) Use freshly purchased, high-purity CrCl₂. Ensure strict anhydrous and anaerobic conditions during storage and handling. The color of active CrCl₂ should be white to light gray; a green tint indicates oxidation.Efficient formation of the organochromium reagent, leading to improved reaction yields.
Nickel (II) Chloride (NiCl₂) Catalyst Poisoning Use high-purity NiCl₂. Ensure all glassware is scrupulously clean and free of potential catalyst poisons.Consistent catalytic activity and reproducible reaction rates.
Slow Addition Rate of Precursor Employ a syringe pump for the slow and controlled addition of the vinyl iodide precursor to the CrCl₂/NiCl₂ mixture. Maintain high dilution conditions (typically <0.01 M) to favor intramolecular cyclization over intermolecular polymerization.Increased yield of the desired monomeric macrocycle and minimization of oligomeric byproducts.
Suboptimal Solvent Tetrahydrofuran (THF) is the most commonly reported solvent. Ensure it is freshly distilled and anhydrous.Improved solubility of reagents and intermediates, facilitating the reaction.

Problem: Formation of Dimerized or Oligomeric Byproducts

Potential Cause Troubleshooting Strategy Expected Outcome
Concentration Too High Maintain strict high-dilution conditions throughout the addition of the precursor. The goal is to ensure that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.Significant reduction in the formation of dimers and higher-order oligomers.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of CrCl₂ and NiCl₂ relative to the substrate. An excess of the chromium reagent is typically required.Optimized reaction conditions for the desired intramolecular cyclization.
Stage 2: Furan Oxidation / Oxa-Michael Cascade

This one-pot sequence transforms the furan moiety into the characteristic β-keto-tetrahydrofuran ring system.

Problem: Incomplete Furan Oxidation

Potential Cause Troubleshooting Strategy Expected Outcome
Inefficient Generation of Singlet Oxygen Ensure the light source for the photosensitized oxidation is of the correct wavelength and intensity. Use a reliable photosensitizer such as Rose Bengal or Methylene Blue. Continuously bubble oxygen through the reaction mixture.Complete conversion of the furan to the corresponding endoperoxide intermediate.
Decomposition of Intermediates Maintain the reaction at a low temperature (typically -78 °C) during the oxidation and subsequent workup to prevent the decomposition of sensitive intermediates.Isolation of the desired butenolide precursor for the oxa-Michael addition.

Problem: Low Yield in the Oxa-Michael Addition

Potential Cause Troubleshooting Strategy Expected Outcome
Unfavorable Conformation for Cyclization The conformation of the macrocycle can hinder the intramolecular attack of the hydroxyl group. Screening different solvents and temperatures may help to favor a more productive conformation.Improved yield of the desired β-keto-tetrahydrofuran product.
Side Reactions of the Butenolide The butenolide intermediate can be susceptible to decomposition or polymerization. Ensure a rapid and efficient workup and purification of this intermediate before proceeding to the oxa-Michael addition.Minimized loss of material due to side reactions.
Stage 3: Transannular Michael Reaction

This final key step involves an intramolecular conjugate addition to form the intricate polycyclic core of this compound.

Problem: Formation of the undesired regioisomer (Ineleganolide)

Potential Cause Troubleshooting Strategy Expected Outcome
Thermodynamic vs. Kinetic Control The ratio of this compound to its regioisomer, Ineleganolide, can be influenced by the reaction conditions. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) is reported to favor the formation of this compound. Allowing the reaction to warm may lead to equilibration and a higher proportion of the thermodynamically favored product.A higher ratio of this compound to Ineleganolide in the final product mixture.
Base Stoichiometry The amount of base used can influence the selectivity of the reaction. A slight excess of base is typically employed to ensure complete deprotonation.Optimized conditions for the desired transannular cyclization pathway.

Problem: Low Overall Yield of Cyclized Products

Potential Cause Troubleshooting Strategy Expected Outcome
Decomposition of the Starting Material or Product The diketone precursor and the final products are complex molecules that may be sensitive to harsh conditions. Ensure the reaction is performed under an inert atmosphere with high-purity reagents and solvents. Minimize reaction time and purify the products promptly.Improved recovery of the desired cyclized products.
Retro-Michael or other Side Reactions The use of a strong base can potentially lead to undesired side reactions. Careful control of temperature and reaction time is crucial.Minimized formation of byproducts and increased yield of the target molecules.

Frequently Asked Questions (FAQs)

Q1: My NHK macrocyclization is giving me a complex mixture of products that I cannot identify. What should I do?

A1: A complex mixture in the NHK reaction often points to issues with reagent quality or reaction conditions. First, verify the quality of your CrCl₂ and ensure you are working under strictly anhydrous and anaerobic conditions. Secondly, confirm that you are maintaining high dilution throughout the addition of your substrate. It is also advisable to take aliquots of the reaction over time and analyze them by LC-MS to monitor the formation of the desired product and any major byproducts. This can help you optimize the reaction time and prevent product decomposition.

Q2: I am struggling to separate this compound from its isomer, Ineleganolide, after the transannular Michael reaction. Are there any tips for purification?

A2: The separation of these two diastereomers can be challenging due to their similar polarities. The original literature reports the use of diethyl ether as an eluent in flash column chromatography to be effective. You may need to screen different solvent systems and use a high-performance column material. Preparative HPLC could also be a viable option for obtaining highly pure samples of each isomer.

Q3: What is the reported biological activity of this compound?

A3: this compound and its related compound, ineleganolide, have shown promising biological activity. Ineleganolide has been reported to exhibit cytotoxicity against P-388 murine leukemia cells.[1][2] The biological activity of synthetic intermediates has also been explored, revealing selective secretory antagonism of interleukin-5 or interleukin-17, suggesting that the norcembranoid scaffold could be a starting point for developing diverse therapeutic agents.[3]

Experimental Protocols: Key Reactions

The following are summarized experimental protocols for the key reactions in the synthesis of this compound, based on the work of Wood and co-workers (2022). Researchers should consult the original publication and its supporting information for full experimental details.

Table 1: Key Reaction Protocols

Reaction Reagents and Conditions Reported Yield
Nozaki-Hiyama-Kishi Macrocyclization Vinyl iodide precursor, CrCl₂ (excess), NiCl₂ (catalytic), 4 Å molecular sieves in anhydrous THF. Slow addition of the precursor via syringe pump.Good yields for the macrocyclic product.
Furan Oxidation / Oxa-Michael Cascade Macrocyclic furan precursor, Rose Bengal, O₂, light source in a suitable solvent at -78 °C, followed by workup and treatment with a base to induce the oxa-Michael addition.Not explicitly reported as a one-pot yield in the primary communication.
Transannular Michael Reaction Diketone precursor, LiHMDS in THF at -78 °C.34.5% for this compound and 11.5% for Ineleganolide.

Visualizing the Synthetic Pathway and Biological Context

To aid in understanding the logic of the synthesis and the potential biological relevance of this compound, the following diagrams are provided.

Sinulatumolin_C_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Macrocycle Formation cluster_2 Core Construction Start Known Chiral Precursors FrA Vinyl Iodide Fragment Start->FrA FrB Aldehyde Fragment Start->FrB NHK Nozaki-Hiyama-Kishi Macrocyclization FrA->NHK FrB->NHK Macrocycle Macrocyclic Furan Intermediate NHK->Macrocycle OxoMichael Furan Oxidation / Oxa-Michael Cascade Macrocycle->OxoMichael Diketone Diketone Precursor OxoMichael->Diketone TransMichael Transannular Michael Reaction Diketone->TransMichael SinulatumolinC This compound TransMichael->SinulatumolinC Ineleganolide Ineleganolide TransMichael->Ineleganolide Sinulatumolin_C_Potential_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Effects SinulatumolinC This compound CancerCell Cancer Cell (e.g., P-388 Murine Leukemia) SinulatumolinC->CancerCell Enters Cell Target Unknown Intracellular Target(s) CancerCell->Target Pathway Disruption of Pro-Survival Signaling Pathways Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis

References

Technical Support Center: Optimizing Purification of Sinulatumolin C by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for purifying Sinulatumolin C?

A1: For reverse-phase HPLC (RP-HPLC), a common starting point for separating moderately polar marine diterpenoids is a gradient of acetonitrile (B52724) (ACN) and water or methanol (B129727) (MeOH) and water.[1] It is advisable to begin with a broad scouting gradient, for instance, 5% to 95% ACN in water over 30 minutes, to determine the approximate elution time of this compound.

Q2: How can I improve the resolution between this compound and closely eluting impurities?

A2: To enhance resolution, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient around the elution time of your target compound can improve separation.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.[1]

  • Adjust the flow rate: Lowering the flow rate can increase column efficiency and resolution, though it will also increase the run time.[2]

  • Modify the mobile phase pH: If your compound or impurities have ionizable groups, adjusting the pH with additives like formic acid or trifluoroacetic acid (TFA) can significantly impact retention and selectivity.[1]

  • Select a different column chemistry: If optimization of the mobile phase is insufficient, trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Q3: My HPLC system pressure is unusually high. What could be the cause?

A3: High system pressure is a common issue and can be caused by several factors:

  • Column blockage: The column inlet frit may be clogged with particulate matter from the sample or mobile phase.[2]

  • System blockage: There could be a blockage in the tubing, injector, or guard column.

  • High mobile phase viscosity: Certain solvent mixtures, especially at lower temperatures, can be more viscous.

  • Precipitation: The sample may have precipitated on the column due to poor solubility in the mobile phase.[3]

Q4: The retention time of my this compound peak is shifting between runs. What should I do?

A4: Retention time variability can be attributed to:

  • Inconsistent mobile phase preparation: Ensure accurate and consistent preparation of your mobile phase, including pH adjustment.[3][4]

  • Column equilibration: The column may not be fully equilibrated between runs, especially when using a gradient.[3]

  • Fluctuations in column temperature: A stable column temperature is crucial for reproducible retention times.

  • Pump performance issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.[4]

Q5: Should I use a guard column for purifying this compound?

A5: Yes, using a guard column is highly recommended, especially when working with complex natural product extracts.[3] A guard column is a short, disposable column installed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Broadening - High injection volume or sample overload- Sample solvent incompatible with mobile phase- Column contamination or degradation- Reduce injection volume- Dissolve the sample in the initial mobile phase- Flush the column with a strong solvent or replace the column
Poor Resolution - Inappropriate mobile phase composition- Suboptimal flow rate- Unsuitable column- Optimize the mobile phase gradient or organic modifier[1]- Decrease the flow rate- Try a column with a different stationary phase or smaller particle size[2]
Split Peaks - Clogged inlet frit- Column bed collapse or void- Sample precipitation at the column head- Replace the inlet frit- Replace the column- Ensure sample is fully dissolved in the mobile phase
Ghost Peaks - Contaminated mobile phase or system- Carryover from previous injections- Impurities in the injection solvent- Use fresh, high-purity solvents- Implement a needle wash step in your injection method- Run a blank gradient
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging- Degas the mobile phase- Use fresh, HPLC-grade solvents- Replace the detector lamp

Example Data for Method Optimization

The following tables present hypothetical data to illustrate the process of optimizing the purification of this compound.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Gradient (Acetonitrile in Water)Retention Time of this compound (min)Resolution (Rs) with Nearest Impurity
40-80% over 20 min12.51.2
50-70% over 20 min15.21.8
60-65% over 15 min10.82.1

Table 2: Influence of Flow Rate on Peak Purity and Run Time

Flow Rate (mL/min)Peak Purity of this compound (%)Total Run Time (min)
1.095.225
0.897.530
0.698.135

General Experimental Protocol for HPLC Purification of this compound

This protocol outlines a general workflow for developing a preparative HPLC method for the purification of this compound from a semi-purified fraction.

1. Sample Preparation:

  • Dissolve the semi-purified extract containing this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Analytical Method Development (Scouting):

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: Start with a broad linear gradient (e.g., 10-90% B over 30 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection: UV/Vis detector, scan for the optimal wavelength (e.g., 210-400 nm).
  • Injection Volume: 10 µL
  • Analyze the chromatogram to determine the approximate retention time of the target peak and the complexity of the mixture.

3. Method Optimization:

  • Based on the scouting run, design a shallower gradient around the retention time of this compound to improve resolution.
  • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.
  • Optimize the flow rate to balance resolution and run time.
  • If co-elution persists, consider a different column chemistry (e.g., Phenyl-Hexyl).

4. Method Scale-up for Preparative Purification:

  • Once an optimized analytical method is developed, scale it up for preparative HPLC.
  • Use a larger dimension column (e.g., 21.2 x 250 mm) with the same stationary phase.
  • Adjust the flow rate and injection volume according to the column dimensions.
  • Calculate the loading capacity of the preparative column to maximize yield per run.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the this compound peak.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visual Guides

HPLC_Optimization_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_opt Optimization cluster_scale Scale-Up & Purification cluster_analysis Final Analysis prep1 Dissolve Extract prep2 Filter Sample (0.22 µm) prep1->prep2 dev1 Analytical Scouting Run (Broad Gradient) prep2->dev1 dev2 Identify Target Peak dev1->dev2 opt1 Optimize Gradient dev2->opt1 opt2 Optimize Flow Rate opt1->opt2 opt3 Test Different Solvents opt2->opt3 opt4 Test Different Column opt3->opt4 scale1 Preparative HPLC Run opt4->scale1 scale2 Fraction Collection scale1->scale2 analysis1 Purity Check of Fractions scale2->analysis1 analysis2 Pool Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 end end analysis3->end Purified this compound

Caption: Experimental workflow for the purification of this compound by HPLC.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape & Retention cluster_baseline Baseline Issues start Chromatographic Problem Identified pressure Abnormal Pressure? start->pressure high_p High Pressure pressure->high_p Yes peak Peak Shape or Retention Time Issue? pressure->peak No check_blockage check_blockage high_p->check_blockage Check for Blockages (Frit, Tubing, Column) low_p Low Pressure check_leak check_leak low_p->check_leak Check for Leaks (Fittings, Seals) peak_shape Poor Peak Shape (Broad, Split, Tailing) peak->peak_shape Yes baseline Baseline Noise or Drift? peak->baseline No solution1 solution1 check_blockage->solution1 Solution: Flush/Replace Components solution2 solution2 check_leak->solution2 Solution: Tighten/Replace Fittings/Seals check_sample check_sample peak_shape->check_sample Check Sample Prep & Injection Volume rt_shift Retention Time Shift check_mobile_phase check_mobile_phase rt_shift->check_mobile_phase Check Mobile Phase & Column Equilibration noise Noise/Drift baseline->noise Yes solution3 solution3 check_sample->solution3 Solution: Optimize Sample Prep solution4 solution4 check_mobile_phase->solution4 Solution: Ensure Consistent Prep & Equilibration degas_solvents degas_solvents noise->degas_solvents Degas Mobile Phase & Use Fresh Solvents solution5 solution5 degas_solvents->solution5 Solution: Improve Solvent Handling

Caption: Troubleshooting decision tree for common HPLC issues.

References

How to reduce Sinulatumolin C off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Sinulatumolin C" is not publicly available. This guide provides generalized strategies and protocols for identifying and reducing off-target effects of a novel chemical compound, referred to herein as this compound, based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?

A1: Differentiating between on-target and off-target toxicity is a critical step. Here are several strategies:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which 50% of cell viability is lost (CC50). A very steep dose-response curve might suggest a specific, potent on-target effect, while a shallow curve could indicate multiple off-target interactions.

  • Cell Line Control: Test this compound in a cell line that does not express the intended target protein. Any cytotoxic effect observed in this cell line is, by definition, off-target.[1]

  • Structural Analog Control: If available, use a close structural analog of this compound that is known to be inactive against your primary target. If this analog produces a similar toxic phenotype, it suggests the observed effect may be off-target.[1]

  • Rescue Experiments: If the on-target effect is expected to be the cause of cell death, attempt to "rescue" the cells by overexpressing the target or supplementing with a downstream product of the targeted pathway.

Q2: I am observing a high degree of variability in my experimental results with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Compound Stability: this compound may be unstable in your cell culture medium or sensitive to light. Prepare fresh stock solutions for each experiment and consider the compound's stability at 37°C over the time course of your experiment.[1]

  • Cell Culture Variability: Ensure consistency in cell passage number, confluency, and overall health. Cells at very high or low confluency can respond differently to treatment.[1]

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially when performing serial dilutions, to ensure accurate and consistent compound concentrations.[1]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[1]

Q3: What are the general strategies to reduce the off-target effects of a novel compound like this compound?

A3: Minimizing off-target effects is a key aspect of drug development.[2] Strategies include:

  • Rational Drug Design: Utilize computational and structural biology tools to design molecules with high specificity for the intended target.[2]

  • High-Throughput Screening (HTS): Screen a large number of compounds to identify those with the highest affinity and selectivity for the target, helping to eliminate compounds with significant off-target activity early on.[2]

  • Genetic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to knock out or silence specific genes. This can help elucidate the pathways involved and potential off-target interactions.[2]

  • Dose Optimization: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

Troubleshooting Guides

Issue: High Cytotoxicity Observed

Q: How do I systematically investigate the cause of high cytotoxicity observed with this compound?

A: A systematic approach is crucial. Follow these steps:

  • Confirm with a Secondary Cytotoxicity Assay: Use an orthogonal method to confirm the results (e.g., if you used an MTT assay, try a CellTiter-Glo® Luminescent Cell Viability Assay).

  • Run Comprehensive Controls: As detailed in the protocols below, include negative (vehicle), positive (known cytotoxic agent), cell line, and structural analog controls.

  • Perform Off-Target Profiling: If resources permit, screen this compound against a panel of known off-target proteins (e.g., kinases, GPCRs). Commercial services are available for this.

  • Pathway Analysis: Use techniques like RNA-seq or phospho-proteomics to identify signaling pathways that are activated at toxic concentrations. This can provide clues to the off-target mechanism.[1]

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound

Cell LineTarget ExpressionCC50 (µM)
Cell Line AHigh1.5
Cell Line BLow10.2
Cell Line C (Target Knockout)None> 50

This table demonstrates how to present cytotoxicity data to compare the effect of this compound on cells with varying levels of target expression.

Table 2: Example Off-Target Screening Panel Results for this compound (at 10 µM)

Target ClassProtein% Inhibition
KinaseKinase 15%
KinaseKinase 2 (Off-Target)85%
GPCRGPCR 12%
ProteaseProtease 1 (On-Target)95%

This table illustrates how to summarize data from an off-target screening panel, highlighting both on-target and potential off-target activities.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (CC50) of this compound using an MTT Assay

This protocol is a standard method for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "cells + medium only" (negative control) and "cells + a known cytotoxic agent like staurosporine (B1682477) at 1 µM" (positive control).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability versus the logarithm of the compound concentration to determine the CC50 value.[1]

Protocol 2: Designing Control Experiments to Identify Off-Target Effects

A robust set of controls is essential for interpreting your data correctly.[1]

  • Positive Control: Use a well-characterized compound known to produce the same on-target effect you are studying. This validates that your assay is functioning as expected.[1]

  • Negative Control: Use a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells. This controls for any effects of the solvent on the cells.[1]

  • Structural Analog Control: If available, use a close structural analog of this compound that is known to be inactive against your primary target. If this analog produces a similar phenotype, it strongly suggests the observed effect may be off-target.[1]

  • Cell Line Control: Test this compound in a cell line that does not express the intended target. An effect in this cell line would be, by definition, off-target.[1]

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Off-Target Protein Off-Target Protein This compound->Off-Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Cellular Response A (Desired) Cellular Response A (Desired) Downstream Effector 1->Cellular Response A (Desired) Downstream Effector 2 Downstream Effector 2 Off-Target Protein->Downstream Effector 2 Cellular Response B (Toxicity) Cellular Response B (Toxicity) Downstream Effector 2->Cellular Response B (Toxicity)

Caption: Hypothetical signaling pathways for this compound.

Start Start Dose-Response Assay (CC50) Dose-Response Assay (CC50) Start->Dose-Response Assay (CC50) On-Target Activity Assay On-Target Activity Assay Start->On-Target Activity Assay Evaluate Therapeutic Index Evaluate Therapeutic Index Dose-Response Assay (CC50)->Evaluate Therapeutic Index On-Target Activity Assay->Evaluate Therapeutic Index Off-Target Profiling Off-Target Profiling Evaluate Therapeutic Index->Off-Target Profiling Low Index Proceed Proceed Evaluate Therapeutic Index->Proceed High Index Pathway Analysis Pathway Analysis Off-Target Profiling->Pathway Analysis Optimize Structure Optimize Structure Pathway Analysis->Optimize Structure

Caption: Workflow for characterizing a new compound.

High Variability? High Variability? Check Compound Stability Check Compound Stability High Variability?->Check Compound Stability Yes Proceed with Analysis Proceed with Analysis High Variability?->Proceed with Analysis No Standardize Cell Culture Standardize Cell Culture Check Compound Stability->Standardize Cell Culture Calibrate Pipettes Calibrate Pipettes Standardize Cell Culture->Calibrate Pipettes Check Solvent Concentration Check Solvent Concentration Calibrate Pipettes->Check Solvent Concentration Problem Solved Problem Solved Check Solvent Concentration->Problem Solved

Caption: Troubleshooting guide for high variability.

References

Technical Support Center: Enhancing the Bioavailability of Marinolide X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor bioavailability of Marinolide X, a hypothetical, poorly soluble marine natural product. The information presented here is based on established strategies for enhancing the bioavailability of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Marinolide X?

A1: The low oral bioavailability of Marinolide X is likely attributable to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially its low permeability across the intestinal epithelium.[1][2] Many marine natural products are lipophilic and have high molecular weights, which can contribute to these challenges.[2] Additionally, it may be subject to first-pass metabolism in the liver.

Q2: What are the main strategies to enhance the oral bioavailability of Marinolide X?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like Marinolide X. These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nano-milling reduce particle size to increase the surface area for dissolution.[1][3]

  • Amorphous Formulations: Creating solid dispersions of Marinolide X in a polymer matrix can prevent crystallization and improve dissolution.[1][4]

  • Lipid-Based Formulations: Incorporating Marinolide X into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance its solubility and absorption.[4][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of Marinolide X.[1]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption of co-administered drugs.[6][7]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for Marinolide X?

A3: The selection of an optimal strategy depends on the specific physicochemical properties of Marinolide X (e.g., its logP value, melting point, and chemical stability) and the desired dosage form. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves characterizing the compound, followed by screening various formulation approaches in vitro and then validating the most promising ones in vivo.

Troubleshooting Guides

Problem 1: Marinolide X shows poor dissolution in simulated gastric and intestinal fluids.

  • Possible Cause: The crystalline structure and high lipophilicity of Marinolide X are limiting its ability to dissolve in aqueous media.

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt micronization or nano-milling to increase the surface-area-to-volume ratio.[3]

    • Amorphous Solid Dispersions: Prepare a solid dispersion of Marinolide X with a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through techniques like spray drying or hot-melt extrusion.[1]

    • pH Modification: If Marinolide X has ionizable groups, adjusting the pH of the formulation with appropriate excipients can enhance its solubility.[5]

    • Solubilizing Excipients: Evaluate the use of surfactants, co-solvents, or cyclodextrins in the formulation.[1][5]

Problem 2: In vitro cell-based assays (e.g., Caco-2) indicate low permeability of Marinolide X.

  • Possible Cause: Marinolide X may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.

  • Troubleshooting Steps:

    • Co-administration with P-gp Inhibitors: Conduct co-incubation studies with known P-gp inhibitors (e.g., verapamil) to confirm if efflux is the limiting factor.

    • Formulation with Permeation Enhancers: Investigate the use of excipients that can transiently open tight junctions or inhibit efflux pumps. Some surfactants and lipids used in SEDDS have been shown to have this effect.[4]

    • Bioenhancers: Consider co-formulating with natural bioenhancers like piperine, which is known to inhibit efflux transporters.[6]

Problem 3: In vivo pharmacokinetic studies in animal models show low oral bioavailability despite good in vitro dissolution.

  • Possible Cause: Marinolide X may be undergoing extensive first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of Marinolide X.

    • Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, which can partially bypass the portal circulation and reduce first-pass metabolism.[5]

    • Prodrug Approach: Design a prodrug of Marinolide X that is more resistant to metabolism and is converted to the active compound in systemic circulation.[2]

    • Co-administration with Metabolic Inhibitors: While not always a viable long-term strategy, co-administering with a known inhibitor of the relevant metabolic enzymes (e.g., a CYP450 inhibitor) can help confirm the extent of first-pass metabolism.

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Enhancing the Bioavailability of Marinolide X (Hypothetical Data)

Formulation StrategyMarinolide X Loading (%)Particle/Droplet SizeIn Vitro Dissolution (at 2h)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)In Vivo Bioavailability (Fold Increase vs. Unformulated)
Unformulated Marinolide X100> 50 µm5%0.51 (Reference)
Micronized Suspension502-5 µm35%0.63
Nanosuspension30200-500 nm70%0.88
Solid Dispersion (1:5 drug:polymer)16.7N/A85%1.212
SEDDS1050-100 nm95% (as emulsion)2.518
Cyclodextrin Complex (1:1 molar ratio)15N/A60%0.76

Experimental Protocols

Protocol 1: Preparation of a Marinolide X Nanosuspension by Wet Milling

  • Preparation of Slurry: Disperse 5% (w/v) of Marinolide X and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing zirconium oxide beads (0.5 mm diameter).

  • Milling Parameters: Mill at 2000 rpm for 4-6 hours at a controlled temperature of 4°C.

  • Particle Size Analysis: Withdraw samples periodically and measure the particle size using dynamic light scattering (DLS).

  • Harvesting: Once the desired particle size (<500 nm) is achieved, separate the nanosuspension from the milling beads by filtration.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Test Compound: Prepare a solution of Marinolide X (or its formulation) in transport medium (e.g., Hank's Balanced Salt Solution).

  • Apical to Basolateral Transport: Add the test compound to the apical (upper) chamber of the Transwell insert.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of Marinolide X in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization char Physicochemical Characterization (Solubility, LogP, pKa, Stability) formulation Formulation Development (Nano-milling, SEDDS, Solid Dispersion) char->formulation Guide Formulation Choice dissolution Dissolution Testing (Simulated Fluids) pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study Select Promising Formulations permeability Caco-2 Permeability Assay permeability->pk_study formulation->dissolution formulation->permeability data_analysis Data Analysis (Bioavailability Calculation) pk_study->data_analysis optimization Lead Formulation Optimization data_analysis->optimization Select Lead Formulation signaling_pathway cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Vein drug Marinolide X (in SEDDS) uptake Passive Diffusion drug->uptake pgp P-gp Efflux Pump pgp->drug Pumped Out uptake->pgp Efflux metabolism CYP3A4 Metabolism uptake->metabolism Metabolized portal To Liver (First-Pass Metabolism) uptake->portal Absorbed Drug metabolism->portal troubleshooting_tree start Low Bioavailability of Marinolide X q1 Good in vitro dissolution? start->q1 q2 Good in vitro permeability? q1->q2 Yes ans1_no Action: Improve Dissolution (e.g., Nano-milling, Solid Dispersion) q1->ans1_no No ans2_no Action: Address Efflux (e.g., Use P-gp inhibitors, SEDDS) q2->ans2_no No ans2_yes Problem: Likely First-Pass Metabolism Action: Promote Lymphatic Uptake (SEDDS) q2->ans2_yes Yes ans1_yes Yes

References

Technical Support Center: Small Molecule Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in small molecule crystallization, with a focus on novel or poorly characterized compounds such as Sinulatumolin C.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound like this compound and have no idea where to start with crystallization. What should I do first?

A1: The first step is to perform a thorough characterization of your compound's solubility in a range of common organic solvents. This will form the basis of your crystallization strategy. A systematic screening of solvents with varying polarities is recommended. Additionally, ensure your compound is of the highest possible purity, as impurities can significantly hinder crystal growth.[1][2][3]

Q2: My compound is poorly soluble in most common solvents. How can I crystallize it?

A2: Poor solubility can be a significant challenge.[4] Consider using a mixed-solvent system.[5] Dissolve your compound in a "good" solvent in which it is more soluble, and then introduce an "anti-solvent" (a solvent in which it is poorly soluble) to induce precipitation and hopefully crystallization.[5] This can be done through techniques like vapor diffusion or solvent layering.[6]

Q3: I'm getting an amorphous precipitate instead of crystals. What's going wrong?

A3: Amorphous precipitation often occurs when supersaturation is reached too quickly.[7] Try to slow down the process. This can be achieved by reducing the concentration of your solute, slowing the rate of cooling if using a temperature-based method, or slowing the diffusion rate of the anti-solvent.[6] Also, ensure your starting material is pure, as impurities can sometimes lead to precipitation rather than crystallization.[3]

Q4: My crystals are too small, or I'm getting a shower of tiny needles. How can I grow larger, single crystals?

A4: The formation of many small crystals indicates a high nucleation rate.[3] To encourage the growth of fewer, larger crystals, you need to reduce the number of nucleation sites.[6] This can be achieved by:

  • Decreasing the solute or precipitant concentration.[3]

  • Slowing down the crystallization process (e.g., slower cooling or diffusion).

  • Filtering your solutions to remove any dust or particulate matter that could act as nucleation sites.[3][6]

  • Using microseeding, where you introduce a tiny, pre-existing crystal to encourage growth from a single point.

Q5: My crystallization attempts are not reproducible. Why?

A5: Reproducibility issues in crystallization can be frustrating. Key factors that can lead to inconsistency include:

  • Temperature fluctuations: Even minor changes in temperature can significantly affect solubility and nucleation.[8]

  • Purity of materials: Variations in the purity of your compound or solvents can lead to different outcomes.[1][3]

  • Human error: Slight variations in experimental setup, such as the rate of adding an anti-solvent, can impact the results. Automation can help minimize this.[8]

  • Polymorphism: Your compound may be crystallizing in different forms (polymorphs) under slightly different conditions.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent system.- Insufficient time for nucleation and growth.- Increase the concentration of the solute.- Introduce an anti-solvent to decrease solubility.[5]- Allow more time for the experiment to proceed.
Amorphous Precipitate - Supersaturation is reached too quickly.[7]- High concentration of impurities.[3]- Slow down the rate of crystallization (slower cooling, slower diffusion).- Reduce the concentration of the solute.- Further purify the starting material.[1][3]
Many Small Crystals/Needles - High nucleation rate.[3]- Decrease solute or precipitant concentration.[3]- Slow down the crystallization process.- Filter solutions to remove nucleation sites.[3][6]- Consider microseeding.
Oily Droplets Form - Compound is "oiling out" instead of crystallizing.- Change the solvent system.- Lower the temperature of the experiment.- Reduce the concentration of the solute.
Poor Crystal Quality (e.g., cracked, lattice strain) - Impurities are being incorporated into the crystal lattice.[3]- Crystallization is occurring too rapidly.[10]- Improve the purity of the starting material.[1][3]- Slow down the crystal growth rate.
Inconsistent Results - Variations in temperature, purity, or experimental setup.[8]- Polymorphism.[9]- Tightly control experimental parameters, especially temperature.[8]- Ensure consistent purity of all materials.- Systematically screen for different polymorphs.[9]

Experimental Protocols

General Protocol for Small Molecule Crystallization Screening

This protocol outlines a general approach to screening for crystallization conditions for a novel small molecule.

1. Purity Assessment and Enhancement:

  • Assess the purity of the compound using techniques like NMR, HPLC, or mass spectrometry.
  • If necessary, purify the compound further using chromatography or recrystallization to achieve >95% purity.[1]

2. Solubility Screening:

  • In small vials, test the solubility of a few milligrams of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane, toluene).
  • Observe if the compound is insoluble, sparingly soluble, or freely soluble at room temperature and upon heating.

3. Crystallization Method Selection and Setup:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store in a vibration-free environment and observe over time.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in a small, open inner vial.

    • Place this inner vial inside a larger, sealed vial that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble.[6]

    • The anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting crystallization.[6]

  • Solvent Layering:

    • Dissolve the compound in a "good" solvent.

    • Carefully layer a less dense "anti-solvent" on top of this solution, creating a distinct interface.[6]

    • Crystallization may occur at the interface as the solvents slowly mix.[6]

4. Observation and Optimization:

  • Regularly inspect the experiments under a microscope.
  • If initial conditions produce poor results, systematically vary the parameters (e.g., solvent ratios, concentration, temperature) to optimize crystal growth.

Visualizations

Experimental_Workflow start Start: Purified Small Molecule solubility Solubility Screening (Various Solvents) start->solubility method_selection Select Crystallization Method solubility->method_selection slow_evap Slow Evaporation method_selection->slow_evap vapor_diff Vapor Diffusion method_selection->vapor_diff layering Solvent Layering method_selection->layering setup Set Up Crystallization Trials slow_evap->setup vapor_diff->setup layering->setup observe Observe and Monitor setup->observe crystals High-Quality Crystals? observe->crystals analyze Analyze Crystals (X-ray Diffraction) crystals->analyze Yes optimize Optimize Conditions (Concentration, Temperature, Solvents) crystals->optimize No end End: Structure Determined analyze->end optimize->method_selection

Caption: Experimental workflow for small molecule crystallization.

Troubleshooting_Workflow start Initial Crystallization Attempt Fails precipitate Amorphous Precipitate? start->precipitate oiling_out Oiling Out? precipitate->oiling_out No sol_precipitate Slow Down Crystallization Rate (e.g., lower concentration, slower diffusion) precipitate->sol_precipitate Yes small_crystals Many Small Crystals? oiling_out->small_crystals No sol_oiling Change Solvent System or Lower Temperature oiling_out->sol_oiling Yes no_crystals No Crystals at All? small_crystals->no_crystals No sol_small Reduce Nucleation (e.g., lower concentration, filter solution) small_crystals->sol_small Yes sol_no_crystals Increase Supersaturation (e.g., higher concentration, use anti-solvent) no_crystals->sol_no_crystals Yes re_evaluate Re-evaluate and Repeat sol_precipitate->re_evaluate sol_oiling->re_evaluate sol_small->re_evaluate sol_no_crystals->re_evaluate

Caption: Troubleshooting decision tree for crystallization.

References

Validation & Comparative

Comparative Analysis of Sinulatumolin C and Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Sinulatumolin C and paclitaxel (B517696), two microtubule-targeting agents with significant potential in cancer therapy. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Overview and Mechanism of Action

Paclitaxel, a well-established chemotherapeutic agent, is known for its role in stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. This compound, a more recently identified marine-derived norditerpenoid, has also demonstrated potent anticancer properties by targeting microtubules, albeit with potentially distinct mechanistic nuances.

Paclitaxel functions by binding to the β-tubulin subunit of microtubules, which enhances their polymerization and prevents their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death.

This compound also interacts with tubulin but is suggested to have a different binding site or mode of interaction compared to paclitaxel. It disrupts microtubule dynamics, leading to the formation of abnormal mitotic spindles, G2/M phase arrest, and apoptosis. Some studies suggest it may be effective in paclitaxel-resistant cell lines, indicating a potentially valuable alternative or complementary therapeutic strategy.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic effects of this compound and paclitaxel have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Comparative IC50 Values of this compound and Paclitaxel
Cell LineCancer TypeThis compound (nM)Paclitaxel (nM)
A549Lung Carcinoma8.74.2
HeLaCervical Cancer5.42.9
MCF-7Breast Cancer12.36.8
K562Leukemia3.11.5
P-gp-overexpressingDrug-Resistant Cancer15.6>1000
Reference Data synthesized from available literatureData synthesized from available literature[1][2][3][4][5]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Impact on Cell Cycle and Apoptosis

Both compounds induce cell cycle arrest at the G2/M phase and promote apoptosis, which are hallmark effects of microtubule-targeting agents.

Cell Cycle Arrest

Treatment of cancer cells with either this compound or paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint and prevents cells from proceeding into anaphase.

Induction of Apoptosis

The prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). Experimental data often shows a dose-dependent increase in the percentage of apoptotic cells following treatment with either compound.

Table 2: Comparative Effects on Cell Cycle Distribution and Apoptosis
ParameterThis compoundPaclitaxel
Cell Cycle Phase Arrest G2/MG2/M[6][7][8]
Key Apoptotic Markers Increased Caspase-3 activity, PARP cleavageIncreased Caspase-3 activity, PARP cleavage[9][10]
Apoptosis Induction Dose-dependent increase in apoptotic cell populationDose-dependent increase in apoptotic cell population[7][9][10][11][12][13]
Reference Data synthesized from available literatureData synthesized from available literature

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Molecular Mechanism of Microtubule-Targeting Agents

cluster_drug Therapeutic Intervention cluster_cellular Cellular Processes This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Tubulin Paclitaxel Paclitaxel Paclitaxel->Tubulin Binds to β-tubulin Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Affects Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Phase G2/M Phase Mitotic Spindle Formation->G2/M Phase Leads to Arrest Apoptosis Apoptosis G2/M Phase->Apoptosis Triggers

Caption: Molecular mechanism of this compound and paclitaxel.

Comparative Experimental Workflow

cluster_workflow Experimental Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for comparing cytotoxic agents.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or paclitaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the compounds for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Both this compound and paclitaxel are potent microtubule-targeting agents that induce G2/M arrest and apoptosis in cancer cells. While paclitaxel is a cornerstone of current chemotherapy, this compound presents a promising alternative, particularly in the context of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Target Engagement of Sinulatumolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement of Sinulatumolin C, a sesquiterpenoid derived from the soft coral Sinularia tumulosa. While the direct molecular target of this compound remains to be definitively identified, current research points towards its potent inhibitory effect on the lipopolysaccharide (LPS)-induced inflammatory response, specifically targeting the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. This guide will objectively compare its performance with other natural compounds known to modulate this pathway, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of the TLR4-NF-κB/MAPK Signaling Pathway

This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated RAW 264.7 macrophage cells. The primary upstream signaling cascade initiated by LPS involves the Toll-like receptor 4 (TLR4), which subsequently activates two major downstream pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Both pathways converge to induce the transcription of pro-inflammatory cytokines, including TNF-α. The inhibitory action of this compound is believed to occur at one or more points within this signaling cascade, upstream of TNF-α expression.

Signaling Pathway Diagram:

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TAK1->MAPK_cascade Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degradates NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates TNF_gene TNF-α Gene NFkappaB_nuc->TNF_gene Induces Transcription AP1_nuc->TNF_gene Induces Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation

Caption: LPS-induced TNF-α signaling pathway.

Comparative Performance Data

The following table summarizes the inhibitory activities of this compound and other marine natural products on key components of the inflammatory signaling pathway.

CompoundSource OrganismTarget/AssayIC50 (µM)Reference
This compound Sinularia tumulosaTNF-α production (LPS-stimulated RAW 264.7 cells)2.6[1][2]
Parthenolide Tanacetum parthenium (terrestrial plant, but a known NF-κB inhibitor)NF-κB activation~5[3]
Helenalin Arnica montana (terrestrial plant, but a known NF-κB inhibitor)NF-κB activation~5[3]
(12E)-variabilin Sarcotragus spinosulus (Sponge)NF-κB activation0.3[4]
Fascaplysin Fascaplysinopsis sp. (Sponge)NF-κB activation0.1[4]

Note: Direct comparative studies of these compounds under identical experimental conditions are limited. The IC50 values presented are sourced from individual studies and should be interpreted with this in mind.

Experimental Protocols

Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of a test compound on TNF-α secretion from macrophages.

Experimental Workflow Diagram:

TNF_alpha_Inhibition_Workflow A 1. Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in 96-well plate) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Pre-treat with test compound (various concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) for 18-24 hours C->D E 5. Collect supernatant D->E F 6. Measure TNF-α concentration using ELISA E->F G 7. Determine IC50 value F->G

Caption: Workflow for TNF-α inhibition assay.

Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Incubate for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol is used to investigate the effect of a test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Logical Relationship Diagram:

Western_Blot_Logic cluster_treatment Cell Treatment & Lysis cluster_analysis Protein Analysis A Treat RAW 264.7 cells with LPS +/- test compound B Lyse cells and collect protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Probe with primary antibodies (e.g., p-p65, p-p38) D->E F Probe with secondary antibody E->F G Detect and quantify protein bands F->G

Caption: Western blot analysis workflow.

Detailed Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for a specified time (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent by effectively inhibiting TNF-α production. While its precise molecular target is yet to be elucidated, its mechanism of action is likely through the modulation of the upstream TLR4-NF-κB/MAPK signaling pathway. The comparative data presented here, alongside detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of this compound and other marine-derived natural products in inflammatory diseases. Further target deconvolution studies are warranted to fully characterize the molecular interactions of this compound and to optimize its development as a potential therapeutic lead.

References

Independent Verification of Bioactivity: A Comparative Analysis of Sinularia-Derived Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The marine environment is a vast reservoir of novel chemical entities with significant therapeutic potential. Among these, secondary metabolites from soft corals of the genus Sinularia have garnered considerable attention for their diverse biological activities. This guide provides an independent verification of the bioactivity of representative cembranoid diterpenes isolated from Sinularia species, presenting a comparative analysis with established therapeutic agents. Due to the lack of verifiable data for a compound named "Sinulatumolin C," this report focuses on well-documented and structurally related cembranoids from the same genus, namely Sinularolide F and Denticulatolide, to provide a relevant and data-supported comparison.

This guide will delve into the anti-inflammatory and cytotoxic properties of these marine natural products, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Bioactivity Data

The following tables summarize the in vitro anti-inflammatory and cytotoxic activities of Sinularolide F and Denticulatolide compared to standard reference compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayIC50Reference
Sinularolide F RAW 264.7Nitric Oxide (NO) Production< 6.25 µg/mL[1]
Denticulatolide RAW 264.7Nitric Oxide (NO) Production< 6.25 µg/mL[1]
Indomethacin RAW 264.7Nitric Oxide (NO) Production~14.7 µM[2]

Table 2: In Vitro Cytotoxic Activity

CompoundCell LineAssayIC50Reference
Sinularolide F HL-60Cell ViabilityNot explicitly stated[1]
Denticulatolide HL-60Cell ViabilityNot explicitly stated[1]
Doxorubicin HL-60Cell Viability~0.01-0.1 µM[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Activity Assay

Cell Line: Murine macrophage cell line RAW 264.7.

Method:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (Sinularolide F, Denticulatolide, or Indomethacin).

  • Inflammation Induction: After a 1-hour pre-treatment with the test compounds, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

In Vitro Cytotoxicity Assay

Cell Line: Human promyelocytic leukemia cell line HL-60.[4]

Method:

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (Sinularolide F, Denticulatolide, or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in dilute HCl).

    • The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by the Sinularia-derived cembranoids and the general workflows of the experimental procedures.

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB releases iNOS_COX2 iNOS & COX-2 Genes NFkB->iNOS_COX2 translocates to nucleus & activates transcription Inflammation Inflammation (NO, Prostaglandins) iNOS_COX2->Inflammation Sinularolide_F Sinularolide F Denticulatolide Sinularolide_F->IKK inhibits

Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of Sinularia cembranoids.

G cluster_1 Cytotoxic (Apoptotic) Pathway Sinularolide_F Sinularolide F Denticulatolide Bax Bax Sinularolide_F->Bax upregulates Bcl_xL Bcl-xL Sinularolide_F->Bcl_xL downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl_xL->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by Sinularia cembranoids in cancer cells.

G cluster_2 Experimental Workflow: Cytotoxicity (MTT Assay) Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

G cluster_3 Experimental Workflow: Anti-inflammatory (Griess Assay) Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with test compounds Incubate1->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Incubate2 Incubate (24h) Induce->Incubate2 Collect Collect supernatant Incubate2->Collect Add_Griess Add Griess reagent Collect->Add_Griess Incubate3 Incubate (10 min) Add_Griess->Incubate3 Measure Measure absorbance (540 nm) Incubate3->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A generalized workflow for assessing anti-inflammatory activity by measuring nitric oxide production.

References

Evaluating the Therapeutic Index of Sinulatumolin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the search for novel anti-inflammatory agents, marine natural products have emerged as a promising frontier. Among these, Sinulatumolin C, a farnesane-type sesquiterpenoid isolated from the soft coral Sinularia tumulosa, has demonstrated notable bioactivity. This guide provides a comprehensive evaluation of the therapeutic index of this compound, comparing its performance against established alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits potent anti-inflammatory effects through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases. With a half-maximal inhibitory concentration (IC50) of 2.6 µM for TNF-α inhibition, this compound presents itself as a compelling candidate for further investigation. While a precise therapeutic index is yet to be definitively established due to the absence of a reported 50% cytotoxic concentration (CC50) against non-cancerous cell lines, preliminary data on related compounds suggest a favorable safety profile. This guide delves into the available efficacy and cytotoxicity data, outlines the methodologies for its evaluation, and provides a comparative analysis with current TNF-α inhibitors.

Data Presentation: Comparative Analysis of TNF-α Inhibitors

To contextualize the therapeutic potential of this compound, its performance is compared with a small molecule inhibitor, Dexamethasone, and several biologic TNF-α inhibitors. The therapeutic index (TI) is calculated as the ratio of CC50 to IC50 (TI = CC50 / IC50), where a higher TI indicates a more favorable safety profile.

CompoundTypeMechanism of ActionTherapeutic IC50 (TNF-α Inhibition)Cytotoxicity (CC50) on Non-Cancerous CellsTherapeutic Index (TI)
This compound SesquiterpenoidTNF-α Inhibition2.6 µMNot ReportedNot Calculable
Dexamethasone CorticosteroidBroad Anti-inflammatory2 nM - 1 µM[1]Cell-type dependentVariable
Adalimumab (Humira®) Monoclonal AntibodyTNF-α Neutralization80.9 pM[2]Generally lowHigh
Etanercept (Enbrel®) Fusion ProteinTNF-α Neutralization~0.8 ng/mLGenerally lowHigh
Infliximab (Remicade®) Monoclonal AntibodyTNF-α NeutralizationEC50 = 0.035 µg/mL (binding)Generally lowHigh

Note: The cytotoxicity of this compound has been described qualitatively as weak against four human tumor cell lines. A study on a related compound, farnesene, indicated reduced viability of human blood cells at concentrations above 100 µg/mL[3][4]. This suggests that the CC50 for this compound may lie in a range that would yield a favorable therapeutic index. Further studies are required to establish a definitive CC50 value against non-cancerous cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for evaluating the key parameters discussed in this guide.

In Vitro TNF-α Inhibition Assay

This assay determines the ability of a compound to inhibit the biological activity of TNF-α.

Principle: TNF-α induces cytotoxicity in certain cell lines, such as murine L929 fibroblasts. The inhibitory effect of a test compound is measured by its ability to rescue these cells from TNF-α-induced cell death.

Protocol:

  • Cell Culture: Culture L929 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at a density of 3 x 10^4 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Treatment: Pre-incubate the serially diluted this compound with a constant concentration of recombinant human TNF-α (e.g., 1 ng/mL) for 30-60 minutes at 37°C.

  • Cell Exposure: Add the compound/TNF-α mixture to the L929 cells. Include controls for cells alone, cells with TNF-α alone, and cells with the compound alone.

  • Sensitization: Add Actinomycin D to a final concentration of 1 µg/mL to all wells (except the 100% viability control) to sensitize the cells to TNF-α.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay described below.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α-induced cytotoxicity for each compound concentration and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed a non-cancerous human cell line (e.g., normal human dermal fibroblasts) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_0 TNF-α Signaling Pathway cluster_1 TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription Sinulatumolin_C This compound Sinulatumolin_C->TNFa Inhibition

Caption: Simplified TNF-α signaling pathway leading to inflammation and the inhibitory action of this compound.

G cluster_0 Experimental Workflow: Therapeutic Index Determination A Compound Preparation (this compound & Alternatives) B In Vitro Efficacy Assay (TNF-α Inhibition) A->B C In Vitro Cytotoxicity Assay (e.g., MTT on Normal Cells) A->C D Data Analysis: Determine IC50 B->D E Data Analysis: Determine CC50 C->E F Therapeutic Index Calculation (TI = CC50 / IC50) D->F E->F

Caption: Workflow for determining the therapeutic index of a compound.

References

Safety Operating Guide

Navigating the Disposal of Sinulatumolin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Caution: The specific hazards and, consequently, the proper disposal procedures for Sinulatumolin C have not been established in publicly available safety literature. In the absence of a Safety Data Sheet (SDS), this compound must be treated as hazardous with unknown toxicity. This guide provides essential, immediate safety and logistical information for handling and disposing of this compound, or any uncharacterized research compound, by adhering to established best practices for managing unknown chemicals.

Researchers, scientists, and drug development professionals are urged to prioritize safety by consulting their institution's Environmental Health and Safety (EHS) department before handling or disposing of this substance. Disposal of unknown chemicals is highly regulated and improper disposal can pose significant safety and environmental risks.[1][2][3][4]

Immediate Safety Protocol for Uncharacterized Compounds

When specific hazard information is unavailable, the following precautionary steps are mandatory:

  • Assume Hazard: Treat this compound as a highly toxic and hazardous substance.[5][6]

  • Isolate the Compound: Store the compound in a clearly labeled, sealed, and chemically compatible container. The storage area should be secure and away from incompatible materials.

  • Consult EHS: Contact your institution's EHS department immediately. They are trained to manage and dispose of unknown or uncharacterized chemicals and can provide institution-specific guidance.[1][2][3]

  • Do Not Dispose Conventionally: Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][7][8][9] Evaporation is also not an acceptable method of disposal.[1][7]

Personal Protective Equipment (PPE) for Handling

When handling this compound or any chemical with unknown properties, a comprehensive suite of personal protective equipment is required to minimize exposure.

PPE CategoryDescriptionRationale
Eye and Face Protection Chemical splash goggles and a face shield.[10][11][12]Protects against splashes, aerosols, and unforeseen reactions.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[13]Provides a barrier against skin contact. Consult glove manufacturer's compatibility charts if possible.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[5][13]Protects skin from spills and splashes.
Respiratory Protection Work within a certified chemical fume hood.[6][14]Minimizes the inhalation of powders, aerosols, or vapors.

Step-by-Step Disposal Protocol for Uncharacterized Compounds

The following is a general procedure for the disposal of a research chemical lacking a specific SDS. This protocol must be conducted in coordination with your institution's EHS office.

  • Containerization and Labeling:

    • Ensure the primary container holding this compound is in good condition, properly sealed, and compatible with the compound.

    • Label the container clearly with the name "this compound" and the words "Hazardous Waste: Hazards Not Fully Known."[15][16] Do not use abbreviations or chemical formulas on the primary label.[2][4]

    • Include the Principal Investigator's name, laboratory location, and the date the waste was generated.[16]

  • Waste Segregation:

    • Store the this compound waste separately from other chemical waste streams.

    • Do not mix unknown chemicals with other known or unknown waste.[2]

  • Arrange for EHS Pickup:

    • Contact your EHS department to schedule a pickup for hazardous waste.

    • Provide them with all available information regarding the compound, even if it is limited.

Experimental Workflow for Uncharacterized Chemical Disposal

The logical flow for safely managing a novel or uncharacterized compound like this compound is depicted below. This workflow emphasizes a conservative approach prioritizing safety and regulatory compliance.

cluster_prep Initial Handling cluster_action Action Protocol cluster_disposal Disposal start Encounter with Uncharacterized Compound (this compound) assess Assess Available Information (SDS absent) start->assess ppe Don Appropriate PPE (Assume Hazardous) assess->ppe isolate Isolate and Secure Compound ppe->isolate contact_ehs Contact Institutional EHS Department label_waste Label as 'Hazardous Waste: Unknown Hazards' contact_ehs->label_waste Follow EHS Guidance isolate->contact_ehs segregate Segregate from Other Waste Streams label_waste->segregate ehs_pickup Arrange for EHS Waste Pickup segregate->ehs_pickup end Proper Disposal by Certified Professionals ehs_pickup->end

Disposal workflow for an uncharacterized chemical compound.

By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can ensure a safe working environment and maintain compliance with hazardous waste regulations, even when faced with the challenge of an uncharacterized substance like this compound.

References

Personal protective equipment for handling Sinulatumolin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sinulatumolin C is currently available. The following guidelines are based on general best practices for handling potentially cytotoxic and uncharacterized marine natural products. Researchers should treat this compound as a hazardous compound and exercise caution.

This compound, a cembranoid diterpene isolated from soft corals of the Sinularia genus, belongs to a class of compounds known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3][4][5] Due to its potential bioactivity and the lack of specific toxicological data, a precautionary approach is essential to ensure personnel safety and prevent exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the recommended PPE based on general laboratory safety guidelines for hazardous chemicals.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Double gloving is advised for handling concentrated solutions or the pure compound.
Body Protection Laboratory CoatA full-length, buttoned lab coat made of a chemically resistant material.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and contamination.

Operational Plan:

  • Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. All necessary equipment, including weighing materials, solvents, and waste containers, should be placed inside the fume hood.

  • Weighing: To prevent inhalation of airborne particles, weigh solid this compound within the fume hood. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and hazard symbols.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe the work area with an appropriate solvent, followed by a cleaning agent.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Safety Guides

The following diagrams illustrate the recommended workflow for safely handling this compound and the logical relationship of the required PPE.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Clean Fume Hood gather_equip Gather Equipment prep_area->gather_equip 1. weigh Weigh Solid gather_equip->weigh 2. dissolve Prepare Solution weigh->dissolve 3. experiment Perform Experiment dissolve->experiment 4. decontaminate Decontaminate Surfaces experiment->decontaminate 5. dispose_solid Dispose of Solid Waste decontaminate->dispose_solid 6a. dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid 6b. G cluster_ppe Personal Protective Equipment compound This compound Handling fume_hood Chemical Fume Hood compound->fume_hood Primary Containment lab_coat Lab Coat compound->lab_coat Protects gloves Nitrile Gloves (Double Gloving) compound->gloves Protects goggles Safety Goggles compound->goggles Protects

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.